4-Bromo-1-butyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-butylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKZNMXVEOCKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650098 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-61-2 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-butyl-1H-pyrazole from 1-Butylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 4-Bromo-1-butyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 1-butylhydrazine, and proceeds through the formation of a 1-butyl-1H-pyrazole intermediate, followed by regioselective bromination.
This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound from 1-butylhydrazine is achieved through a two-step sequence:
-
Step 1: Pyrazole Ring Formation. Condensation of 1-butylhydrazine with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, under acidic conditions to yield 1-butyl-1H-pyrazole.
-
Step 2: Regioselective Bromination. Electrophilic bromination of the 1-butyl-1H-pyrazole at the C4 position using a suitable brominating agent, such as N-Bromosuccinimide (NBS).
This strategy is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the reliable regioselectivity of the bromination reaction on the N-substituted pyrazole ring.
Experimental Protocols
Step 1: Synthesis of 1-butyl-1H-pyrazole
This protocol is adapted from established methods for the synthesis of N-alkylated pyrazoles from the corresponding alkylhydrazines.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Butylhydrazine hydrochloride | 124.61 | 100 | 12.46 g |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 100 | 16.42 g |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~300 | ~25 mL |
| Ethanol (EtOH) | 46.07 | - | 150 mL |
| Diethyl ether | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | As needed |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-butylhydrazine hydrochloride (12.46 g, 100 mmol) and ethanol (150 mL).
-
Stir the mixture until the solid is partially dissolved.
-
Add 1,1,3,3-tetramethoxypropane (16.42 g, 100 mmol) to the flask.
-
Carefully add concentrated hydrochloric acid (~25 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 300 mL of water and transfer to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-butyl-1H-pyrazole.
-
The product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
This protocol employs N-Bromosuccinimide for the selective bromination of the C4 position of the pyrazole ring.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| 1-butyl-1H-pyrazole | 124.19 | 50 | 6.21 g |
| N-Bromosuccinimide (NBS) | 177.98 | 55 (1.1 eq) | 9.79 g |
| Acetonitrile | 41.05 | - | 100 mL |
| Dichloromethane (DCM) | 84.93 | - | As needed |
| Saturated Sodium Thiosulfate Solution | - | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-butyl-1H-pyrazole (6.21 g, 50 mmol) in acetonitrile (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (9.79 g, 55 mmol) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution (50 mL) to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a colorless to pale yellow oil.
Expected Yield: 85-95%
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 1-Butylhydrazine hydrochloride (1 eq) | 1,1,3,3-Tetramethoxypropane (1 eq) | Ethanol | HCl (conc.) | Reflux | 12-16 | 80-90 |
| 2 | 1-butyl-1H-pyrazole (1 eq) | N-Bromosuccinimide (1.1 eq) | Acetonitrile | - | 0 to RT | 2-4 | 85-95 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthetic procedures.
Caption: Workflow for the synthesis of 1-butyl-1H-pyrazole.
Caption: Workflow for the bromination of 1-butyl-1H-pyrazole.
Concluding Remarks
The described two-step synthesis provides a reliable and high-yielding route to this compound. The procedures utilize standard laboratory techniques and commercially available reagents, making this synthesis accessible for a wide range of research and development applications. The provided detailed protocols and workflow visualizations are intended to serve as a practical guide for scientists in the field. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
An In-depth Technical Guide to 4-Bromo-1-butyl-1H-pyrazole: Properties, Structure, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 4-Bromo-1-butyl-1H-pyrazole. Due to the limited availability of specific experimental data for this compound, this document leverages data from its close structural isomers and homologs, primarily 4-Bromo-1-tert-butyl-1H-pyrazole and 4-Bromo-1-propyl-1H-pyrazole , to provide a predictive and comparative analysis.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a bromo-substituent at the C4-position and an alkyl group at the N1-position of the pyrazole ring creates a versatile scaffold for further chemical modifications, making these compounds valuable intermediates in the synthesis of novel therapeutic agents. This guide focuses on the chemical characteristics and synthesis of this compound and its related structures.
Chemical Properties and Structure
While specific experimental data for this compound is scarce in publicly available literature, we can infer its properties from closely related compounds. The following tables summarize the available data for its isomers and a lower homolog.
Structural Information
| Compound Name | IUPAC Name | Molecular Formula | SMILES String | InChI Key |
| 4-Bromo-1-propyl-1H-pyrazole | 4-bromo-1-propyl-1H-pyrazole | C6H9BrN2 | CCCN1C=C(Br)C=N1 | AHMASWNKUPTGAT-UHFFFAOYSA-N |
| 4-Bromo-1-isobutyl-1H-pyrazole | 4-bromo-1-(2-methylpropyl)-1H-pyrazole | C7H11BrN2 | CC(C)CN1C=C(Br)C=N1 | N/A |
| 4-Bromo-1-tert-butyl-1H-pyrazole | 4-bromo-1-tert-butyl-1H-pyrazole | C7H11BrN2 | CC(C)(C)N1C=C(Br)C=N1 | N/A |
Physicochemical Properties
| Property | 4-Bromo-1-propyl-1H-pyrazole | 4-Bromo-1-tert-butyl-1H-pyrazole |
| CAS Number | 141302-33-2[1] | 70951-85-8[2] |
| Molecular Weight | 189.05 g/mol | 203.08 g/mol |
| Physical Form | Liquid | Brown Liquid[2] |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Not available | Not available |
Experimental Protocols: Synthesis of 4-Bromo-1-tert-butyl-1H-pyrazole
The following is a detailed experimental protocol for the synthesis of 4-bromo-1-tert-butyl-1H-pyrazole, which serves as a representative method for the N-alkylation and subsequent bromination of a pyrazole ring. This procedure can likely be adapted for the synthesis of this compound by substituting 1-butylpyrazole for 1-tert-butylpyrazole.
Materials and Equipment:
-
1-tert-butylpyrazole
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
10% aqueous sodium bisulfite solution
-
5% sodium chloride solution
-
Saturated brine
-
Reaction vessel with stirring and cooling capabilities
-
Gas Chromatography (GC) equipment for reaction monitoring
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:[3]
-
Reaction Setup: A solution of 1-tert-butylpyrazole (1.75 kg, 14.09 mol) in dichloromethane (12.9 kg) is prepared in a suitable reaction vessel equipped with a stirrer and an ice bath for cooling.
-
Bromination: The solution is cooled to 0-10°C. N-bromosuccinimide (NBS, 2.63 kg, 14.79 mol) is added portion-wise to the stirred solution.
-
Reaction Monitoring (Initial Phase): The reaction mixture is maintained at 0°C and stirred. The progress of the reaction is monitored by Gas Chromatography (GC) until the concentration of the starting material, 1-tert-butylpyrazole, is below 30%.
-
Reaction Monitoring (Completion): The reaction mixture is allowed to gradually warm to room temperature with continuous stirring. GC analysis is used to monitor the reaction until the content of 1-tert-butylpyrazole is less than 1.0%.
-
Quenching: Upon completion, 10% aqueous sodium bisulfite is added to the reaction mixture until a KI-starch test paper no longer indicates the presence of an oxidizing agent (no blue color).
-
Work-up: The organic phase is separated and washed sequentially with a 5% sodium chloride solution and then with saturated brine.
-
Isolation: The organic phase is concentrated under reduced pressure using a rotary evaporator to yield 4-bromo-1-tert-butyl-1H-pyrazole as a brown liquid. (Reported yield: 93.4%; GC purity: 99.1%).
Mandatory Visualizations
Logical Workflow for the Synthesis of 4-Bromo-1-tert-butyl-1H-pyrazole
Caption: Synthetic workflow for 4-Bromo-1-tert-butyl-1H-pyrazole.
Potential Biological Activity and Applications
While no specific biological activity has been reported for this compound, the broader class of pyrazole derivatives is of significant interest in drug discovery.
-
Enzyme Inhibition: The parent compound, 4-bromo-1H-pyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism. This suggests that N-alkylated derivatives might also exhibit inhibitory activity against this or other enzymes.
-
Scaffold for Drug Design: The 4-bromo-1-alkyl-1H-pyrazole scaffold is a valuable starting point for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships in drug development programs.
-
Therapeutic Areas of Interest: Pyrazole derivatives have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The specific biological profile of this compound would require dedicated screening and pharmacological evaluation.
Conclusion
This technical guide has provided a detailed overview of the available chemical information for this compound, primarily through the analysis of its close structural analogs. The provided synthetic protocol for 4-bromo-1-tert-butyl-1H-pyrazole offers a robust starting point for the laboratory-scale production of the target compound. The versatile chemical nature of the 4-bromo-1-alkyl-1H-pyrazole scaffold makes it a molecule of interest for further investigation and application in medicinal chemistry and drug development. Further experimental studies are warranted to fully elucidate the specific physicochemical properties and biological activities of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-1-butyl-1H-pyrazole and its Parent Compound
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the spectroscopic data for 4-bromo-1H-pyrazole, a key heterocyclic halide. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this parent compound is crucial for predicting and interpreting the spectra of its N-alkylated derivatives, such as 4-Bromo-1-butyl-1H-pyrazole. The addition of a butyl group to the pyrazole ring will induce predictable changes in the spectroscopic signatures, which are discussed herein.
Spectroscopic Data of 4-bromo-1H-pyrazole
The following sections summarize the available spectroscopic data for 4-bromo-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 4-bromo-1H-pyrazole are presented below.
Table 1: ¹H NMR Data for 4-bromo-1H-pyrazole [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.6 | s | H3, H5 |
| ~13.2 | br s | N-H |
Table 2: ¹³C NMR Data for 4-bromo-1H-pyrazole [1]
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C3, C5 |
| ~92 | C4 |
Expected NMR Data for this compound:
The introduction of a butyl group at the N1 position will lead to the following predictable changes:
-
¹H NMR:
-
The disappearance of the broad N-H proton signal around 13.2 ppm.
-
The appearance of new signals corresponding to the butyl group protons, typically in the 0.9-4.2 ppm range. The methylene group attached to the nitrogen (N-CH₂) would be the most deshielded, likely appearing around 4.1 ppm as a triplet. The other methylene groups would appear further upfield, and the terminal methyl group would be a triplet around 0.9 ppm.
-
The signals for the pyrazole ring protons (H3 and H5) might experience a slight shift due to the change in the electronic environment.
-
-
¹³C NMR:
-
The appearance of four new signals corresponding to the carbon atoms of the butyl group. The carbon attached to the nitrogen (N-CH₂) would be the most deshielded of the butyl carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorptions for 4-bromo-1H-pyrazole [1][3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3400 | Broad | N-H stretching |
| ~1500 | Medium | C=N stretching |
| ~1450 | Medium | C=C stretching |
| ~1050 | Strong | C-N stretching |
| Below 800 | Strong | C-Br stretching |
Expected IR Data for this compound:
-
The broad N-H stretching band between 3100-3400 cm⁻¹ will be absent.
-
New C-H stretching and bending vibrations for the butyl group will appear in the regions of 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
Table 4: Mass Spectrometry Data for 4-bromo-1H-pyrazole [1][5][6]
| m/z | Relative Intensity | Assignment |
| 146/148 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 67 | Moderate | [M - Br]⁺ |
Expected MS Data for this compound:
-
The molecular ion peak [M]⁺ will be observed at m/z 202 and 204, reflecting the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation will likely involve the loss of the butyl group or parts of it. A significant fragment would be expected at m/z 145/147, corresponding to the bromopyrazole cation after the loss of a butyl radical. Another prominent fragment could be observed at m/z 57, corresponding to the butyl cation.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[3]
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[7]
IR Spectroscopy
-
Sample Preparation (Solid): The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[8][9] Alternatively, a thin film can be cast from a solution onto a salt plate.[8]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[1][3]
-
Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the sample is placed in the beam path, and the spectrum is acquired.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.[10][11]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][12][13]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: An ion detector records the abundance of each ion, generating a mass spectrum.[10]
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound.
Caption: Workflow for compound characterization.
This guide provides a foundational understanding of the spectroscopic properties of 4-bromo-1H-pyrazole and a predictive framework for its N-butyl derivative. Researchers can use this information to aid in the synthesis, purification, and characterization of this compound and related compounds.
References
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. books.rsc.org [books.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
4-Bromo-1-butyl-1H-pyrazole: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Physicochemical Properties, Synthesis, and Potential Applications of a Key Pyrazole Derivative.
This technical guide provides a comprehensive overview of 4-Bromo-1-butyl-1H-pyrazole, a substituted pyrazole of interest to researchers and scientists in drug development. Due to the limited availability of data for this specific compound, this document also draws upon information from the parent compound, 4-Bromo-1H-pyrazole, and other closely related analogues to provide a thorough understanding of its potential characteristics and applications.
Core Physicochemical Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C₇H₁₁BrN₂ | 203.08 |
| 4-Bromo-1H-pyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97[1][2] |
| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C₄H₅BrN₂ | 161.00[3] |
| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | C₈H₁₁BrN₂O₂ | 247.09[4] |
Synthesis of Substituted Bromopyrazoles
The synthesis of 4-bromo-1-substituted-1H-pyrazoles typically involves a two-step process: the bromination of the pyrazole ring followed by N-alkylation.
General Experimental Protocol:
Step 1: Bromination of 1H-pyrazole
A common method for the bromination of pyrazole involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent.
Step 2: N-alkylation of 4-Bromo-1H-pyrazole
The resulting 4-Bromo-1H-pyrazole can then be alkylated at the N1 position using an appropriate alkyl halide (e.g., 1-bromobutane) in the presence of a base.
Potential Applications in Drug Discovery
Substituted pyrazoles are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. 4-Bromo-1H-pyrazole and its derivatives serve as crucial intermediates in the synthesis of pharmaceuticals.[5][6][7]
Key Therapeutic Areas:
-
Oncology: Pyrazole derivatives have been investigated for their potential as anticancer agents.[8]
-
Infectious Diseases: This class of compounds has shown promise in the development of new treatments for various infectious diseases.[5]
-
Central Nervous System (CNS) Disorders: The pyrazole scaffold is a component of molecules targeting neurological disorders.[5][6]
-
Anti-inflammatory Agents: Many pyrazole-based compounds exhibit anti-inflammatory properties.[9]
The bromine atom at the 4-position of the pyrazole ring provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug screening.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the broader class of pyrazole-containing molecules is known to interact with various biological targets. For instance, 4-substituted pyrazoles have been identified as inhibitors of liver alcohol dehydrogenase.[5][10]
The general mechanism of action for many pyrazole-based drugs involves the inhibition of specific enzymes or the modulation of receptor activity.
Conclusion
This compound represents a potentially valuable building block for the synthesis of novel therapeutic agents. While specific experimental data for this compound is sparse, the well-established chemistry and diverse biological activities of the bromopyrazole scaffold suggest a promising role in future drug discovery and development efforts. Further research into the synthesis and biological evaluation of this specific derivative is warranted to fully explore its therapeutic potential.
References
- 1. 2075-45-8|4-Bromo-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Brom-1-methyl-1H-Pyrazol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1150271-23-0|tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-1-butyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the necessary starting materials, provides detailed experimental protocols for the key synthetic transformations, and presents quantitative data in a clear, tabular format.
Introduction
This compound is a key intermediate used in the synthesis of a variety of biologically active compounds. The presence of the bromine atom at the 4-position of the pyrazole ring allows for further functionalization through various cross-coupling reactions, making it a versatile scaffold for library synthesis and lead optimization in drug development programs. The N-butyl group modulates the lipophilicity and metabolic stability of the resulting molecules. This guide outlines the two most logical and common strategies for the synthesis of this target molecule.
Synthetic Strategies
The synthesis of this compound can be approached via two primary retrosynthetic pathways:
-
Route A: Bromination of 1-butyl-1H-pyrazole. This approach involves the initial synthesis of the N-butylated pyrazole followed by electrophilic bromination at the C4 position.
-
Route B: N-Alkylation of 4-bromo-1H-pyrazole. This strategy begins with the commercially available or synthesized 4-bromo-1H-pyrazole, which is then N-alkylated with a suitable butylating agent.
The selection of the optimal route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Route A: Bromination of 1-butyl-1H-pyrazole
This synthetic pathway first requires the synthesis of 1-butyl-1H-pyrazole, which is then subjected to electrophilic bromination.
Starting Materials for Route A
| Starting Material | Supplier (Example) | CAS Number | Key Properties |
| Pyrazole | Sigma-Aldrich | 288-13-1 | White to off-white crystalline solid |
| 1-Bromobutane | Alfa Aesar | 109-65-9 | Colorless to pale yellow liquid[1] |
| Sodium Hydride (60% dispersion in mineral oil) | Acros Organics | 7646-69-7 | Flammable solid, reacts with water |
| N-Bromosuccinimide (NBS) | TCI Chemicals | 128-08-5 | White to off-white crystalline solid |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | 68-12-2 | Colorless liquid, high boiling point |
Experimental Protocols for Route A
Step 1: Synthesis of 1-butyl-1H-pyrazole
A detailed protocol for the N-alkylation of pyrazole is as follows:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-butyl-1H-pyrazole.
Step 2: Synthesis of this compound
The bromination of the pyrazole ring is a critical step. A representative protocol using N-bromosuccinimide (NBS) is provided below[2]:
-
In a fume cupboard, dissolve 1-butyl-1H-pyrazole (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 to 1.2 equivalents) in small portions over a period of 20-30 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and monitor for completion by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic phases with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Route B: N-Alkylation of 4-bromo-1H-pyrazole
This alternative route begins with the halogenated pyrazole and introduces the butyl group in the final step.
Starting Materials for Route B
| Starting Material | Supplier (Example) | CAS Number | Key Properties |
| 4-Bromo-1H-pyrazole | Sigma-Aldrich | 2075-45-8 | White to off-white solid[3] |
| 1-Bromobutane | Alfa Aesar | 109-65-9 | Colorless to pale yellow liquid[1] |
| Potassium Carbonate | J.T. Baker | 584-08-7 | White hygroscopic powder |
| Acetonitrile | VWR | 75-05-8 | Colorless liquid, polar aprotic solvent |
Experimental Protocol for Route B
The N-alkylation of 4-bromo-1H-pyrazole can be achieved under various basic conditions. A common and effective method is presented below:
-
To a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 1-bromobutane (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Diagrams
Workflow for Route A: Bromination of 1-butyl-1H-pyrazole
Caption: Synthetic workflow for Route A.
Workflow for Route B: N-Alkylation of 4-bromo-1H-pyrazole
Caption: Synthetic workflow for Route B.
Conclusion
This technical guide provides two robust and reliable synthetic routes for the preparation of this compound. Both routes utilize readily available starting materials and employ standard organic synthesis techniques. The choice between Route A and Route B will likely be determined by the specific resources and expertise available in a given laboratory. The detailed protocols and structured data presented herein are intended to facilitate the efficient and successful synthesis of this important chemical intermediate for applications in drug discovery and development.
References
An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 4-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and kinetics of 4-Bromo-1-butyl-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to its utility in forming complex molecular architectures through various cross-coupling reactions. This document details the synthesis of the title compound, explores the mechanisms and kinetics of its key reactions—namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—and provides detailed experimental protocols. Furthermore, it touches upon the relevance of pyrazole derivatives in drug discovery by examining their role as Janus kinase (JAK) inhibitors and their impact on the JAK/STAT signaling pathway.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from pyrazole. The first step involves the bromination of the pyrazole ring, followed by the N-alkylation with a butyl group.
Step 1: Bromination of Pyrazole
The bromination of pyrazole is a common electrophilic substitution reaction. Various brominating agents can be employed, such as bromine (Br₂) or N-Bromosuccinimide (NBS), often in a suitable solvent like acetic acid or chloroform.[1][2]
Step 2: N-Butylation of 4-Bromopyrazole
The resulting 4-bromopyrazole can then be alkylated at the N1 position with a butyl halide (e.g., 1-bromobutane) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromopyrazole
-
1-Bromobutane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath, add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture again in an ice bath and add 1-bromobutane (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Reaction Mechanisms and Kinetics
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The two most prominent reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4][5] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position.
Reaction Mechanism:
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, breaking the C-Br bond and forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[6]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by the base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, replacing the bromide ligand.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Kinetics:
| Parameter | General Observation | Reference |
| Catalyst | Palladium(0) complexes are used. Pre-catalysts that readily form the active Pd(0) species are preferred. | [7] |
| Ligand | Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) often accelerate the reaction. | [8] |
| Base | The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the activation of the boronic acid and can significantly affect the reaction rate. | [5] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. | [4] |
| Substrate | Electron-withdrawing groups on the aryl bromide can increase the rate of oxidative addition. | [9] |
Table 1: Factors Influencing the Kinetics of Suzuki-Miyaura Coupling.
A comparative kinetic study on the Suzuki reaction of various aryl bromides showed that electron-withdrawing groups on the aryl bromide lead to higher reactivity.[9] For instance, the turnover frequency (TOF) for the coupling of 4-nitrobromobenzene was found to be significantly higher than that of 4-bromoaniline.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.
Reaction Mechanism:
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling.[11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 4-amino-1-butyl-1H-pyrazole derivative and regenerating the Pd(0) catalyst.
Kinetics:
The kinetics of the Buchwald-Hartwig amination are complex and depend on the specific combination of substrate, amine, ligand, and base. For heteroaryl halides, the reaction can be challenging due to potential catalyst inhibition by the nitrogen-containing heterocycle.[11]
| Parameter | General Observation | Reference |
| Catalyst | Palladium(0) complexes with bulky, electron-rich phosphine ligands are highly effective. | [12][13] |
| Ligand | Ligands like tBuBrettPhos, XantPhos, and tBuDavePhos have shown good performance with bromopyrazoles. | [11][12] |
| Base | Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. | [11] |
| Solvent | Aprotic solvents like toluene, dioxane, or THF are typically employed. | [12] |
| Amine Structure | Amines lacking β-hydrogens are often better suited for palladium-catalyzed reactions to avoid β-hydride elimination. For amines with β-hydrogens, copper-catalyzed conditions may be more effective. | [14] |
Table 2: Factors Influencing the Kinetics of Buchwald-Hartwig Amination.
Kinetic studies on the amination of bromoheterocycles have highlighted the importance of the ligand in preventing catalyst deactivation and promoting the desired C-N bond formation.[11] The choice of base is also critical, as it influences the rate of amine deprotonation.[6]
Experimental Protocols for Cross-Coupling Reactions
The following protocols are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, based on established methods for similar substrates.[4][8][15]
Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 eq.)
-
Anhydrous toluene
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: JAK Inhibitors and the JAK/STAT Signaling Pathway
The 4-aminopyrazole scaffold, accessible through the Buchwald-Hartwig amination of 4-bromopyrazoles, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[14][16] A prominent example is the class of Janus kinase (JAK) inhibitors.
The JAK/STAT signaling pathway is a crucial cascade in the immune system, responsible for transducing signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation, immunity, and hematopoiesis.[17] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[16]
JAK inhibitors, such as Tofacitinib, function by blocking the activity of one or more of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[17][18][19] The synthesis of many JAK inhibitors involves the coupling of a heterocyclic core, which can be derived from a 4-bromopyrazole derivative, with a suitable amine-containing fragment.[18][20][21]
The development of selective and potent JAK inhibitors remains an active area of research, and versatile building blocks like this compound are essential for the synthesis of novel drug candidates targeting this pathway.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility is demonstrated through its participation in powerful cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the reaction mechanisms and kinetics of these transformations is crucial for the rational design and optimization of synthetic routes to complex molecules, including pharmaceutically active compounds like JAK inhibitors. The protocols and data presented in this guide serve as a comprehensive resource for researchers working with this important building block.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
- 3. Page loading... [wap.guidechem.com]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.unl.pt [research.unl.pt]
- 19. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Tofacitinib [cjph.com.cn]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Potential Applications of 4-Bromo-1-butyl-1H-pyrazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to modulate a wide range of biological targets have made it a focal point of drug discovery efforts. This technical guide explores the potential applications of a specific, yet representative, pyrazole derivative: 4-Bromo-1-butyl-1H-pyrazole. While direct biological data for this exact molecule is limited in publicly available literature, its structural motifs—an N-alkylated pyrazole core and a bromine substituent—are key features in many potent and selective inhibitors of various enzymes, particularly kinases and cyclooxygenases. This guide will, therefore, extrapolate the potential of this compound as a valuable building block in medicinal chemistry by examining the structure-activity relationships (SAR) of closely related analogs. We will delve into its synthetic routes, potential biological targets, and provide representative experimental protocols for its synthesis and biological evaluation.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, and to engage in various non-covalent interactions with biological macromolecules. Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The metabolic stability of the pyrazole ring further enhances its attractiveness as a drug scaffold.[3]
The two key structural features of this compound are the N-butyl group and the 4-bromo substituent. The N-alkylation of pyrazoles is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. The alkyl chain can influence lipophilicity, cell permeability, and binding affinity to the target protein. The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of a vast chemical space and the optimization of biological activity.[4]
Synthetic Strategies
The synthesis of this compound can be readily achieved from commercially available 4-bromopyrazole. A common and efficient method is the N-alkylation of the pyrazole ring.
General Synthesis Workflow
The synthesis typically involves the deprotonation of 4-bromopyrazole with a suitable base, followed by nucleophilic substitution with an n-butyl halide.
References
4-Bromo-1-butyl-1H-pyrazole: A Versatile Scaffold for the Synthesis of Novel Heterocycles in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
This technical guide explores the utility of 4-Bromo-1-butyl-1H-pyrazole as a pivotal building block in the synthesis of novel heterocyclic compounds. The strategic placement of the bromine atom at the C4 position of the pyrazole ring, combined with the N1-butyl substituent, offers a versatile platform for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and their application in the construction of biologically relevant fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines. Detailed experimental protocols, quantitative data on reaction yields, and the biological activities of the resulting compounds are presented to facilitate further research and development in medicinal chemistry.
Introduction: The Pyrazole Core in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive core for designing molecules that can interact with various biological targets. The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.
4-Bromopyrazoles, in particular, have emerged as highly valuable intermediates in organic synthesis.[3][4] The bromine atom at the C4 position serves as a versatile handle for introducing a diverse range of substituents through well-established cross-coupling methodologies. The N1-substituent, in this case, a butyl group, can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. This guide focuses specifically on this compound, a key intermediate for accessing novel heterocyclic entities with potential therapeutic applications.
Physicochemical Properties and Synthesis
A general and efficient method for the synthesis of 4-bromopyrazole derivatives involves a one-pot reaction from 1,3-dicarbonyl compounds, arylhydrazines, and a brominating agent. For the synthesis of the title compound, 1,3-dicarbonyl compound can be reacted with butylhydrazine and a suitable brominating agent like N-bromosuccinimide (NBS).
General Synthesis Workflow:
Figure 1: General synthesis workflow for this compound.
Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent on the pyrazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyrazoles
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.
General Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling of this compound.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 86 | [8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 81 | [8] |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 | [9] |
| 4 | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 68 | [8] |
Sonogashira Coupling: Synthesis of 4-Alkynylpyrazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophores in bioactive molecules.
General Reaction Scheme:
Figure 3: Sonogashira coupling of this compound.
Table 2: Representative Yields for Sonogashira Coupling of 4-Bromopyrazoles
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | rt | 20 | 85 | [12] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | rt | 6 | 92 | [12] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | rt | 18 | 78 | [12] |
| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | DMF | rt | 24 | 65 | [12] |
Buchwald-Hartwig Amination: Synthesis of 4-Aminopyrazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[13] This reaction is invaluable for the synthesis of 4-aminopyrazole derivatives, which are prevalent in many biologically active compounds.
General Reaction Scheme:
Figure 4: Buchwald-Hartwig amination of this compound.
Table 3: Representative Yields for Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 85 | [7][14] |
| 2 | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 78 | [15] |
| 3 | Benzylamine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 16 | 72 | [7][14] |
| 4 | Pyrrolidine | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 65 | [7][14] |
Synthesis of Fused Heterocyclic Systems
This compound serves as a key starting material for the construction of more complex, fused heterocyclic systems that are of significant interest in drug discovery.
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory properties.[16][17][18] A common synthetic route involves the initial functionalization of the 4-position of the pyrazole ring, followed by the construction of the pyrimidine ring.
Synthetic Pathway to Pyrazolo[3,4-d]pyrimidines:
Figure 5: Synthetic pathway to 1-Butyl-1H-pyrazolo[3,4-d]pyrimidines.
Table 4: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line | Therapeutic Area | Reference |
| PP1 | PTK6 | 230 | HEK 293 | Cancer | [5] |
| PP2 | PTK6 | 50 | HEK 293 | Cancer | [5] |
| Compound 33a | CDK2 | < 100 | - | Cancer | [6] |
| Compound 17m | PKD | 17-35 | - | Cancer | [19] |
| Compound 2j | Bcr-Abl T315I | < 500 | 32D-T315I | Leukemia | [16] |
Pyrazolo[4,3-c]pyridines
Pyrazolo[4,3-c]pyridines are another class of fused heterocycles with diverse biological activities, including potential as anxiolytic agents and kinase inhibitors.[20] Their synthesis can be achieved from 4-functionalized pyrazoles.
Synthetic Pathway to Pyrazolo[4,3-c]pyridines:
Figure 6: Synthetic pathway to 1-Butyl-1H-pyrazolo[4,3-c]pyridines.
Detailed Experimental Protocols
The following are representative experimental protocols for the key reactions described. These protocols are based on procedures reported for analogous 4-bromopyrazole derivatives and may require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.5 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated at 90 °C for 6-12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-butyl-1H-pyrazole.[8]
Protocol 2: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in triethylamine (10 mL) is stirred at room temperature under an argon atmosphere for 6-24 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[12]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol) in dry toluene (10 mL) is heated at 110 °C under an argon atmosphere for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel.[15]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides a robust platform for the introduction of diverse functionalities at the C4 position. The resulting substituted pyrazoles are key intermediates for the construction of fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines, which are known to possess significant biological activities. This guide provides the necessary foundational knowledge, including synthetic strategies and detailed experimental protocols, to empower researchers in the fields of medicinal chemistry and drug discovery to leverage the full potential of this important scaffold in their quest for novel therapeutic agents.
References
- 1. Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
Navigating the Physicochemical Landscape of 4-Bromo-1-butyl-1H-pyrazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability of 4-Bromo-1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of physical chemistry and draws parallels with closely related pyrazole derivatives and halogenated heterocyles to offer a predictive assessment of its behavior in common laboratory solvents and conditions.
Core Physicochemical Properties
This compound (CAS No. 957062-61-2) is a substituted pyrazole, a class of nitrogen-containing heterocycles known for their diverse biological activities.[1] The introduction of a bromo substituent at the 4-position and a butyl group at the 1-position significantly influences its physicochemical properties, including solubility and stability. The butyl chain increases the lipophilicity of the molecule, while the bromine atom can participate in halogen bonding and influences the electron distribution within the pyrazole ring.
Solubility Profile
For many poorly water-soluble pyrazole-based compounds, formulation strategies often employ co-solvents and surfactants to achieve desired concentrations for in vivo studies. Common vehicles include mixtures of dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG400), and Tween-80. This suggests that this compound is likely to exhibit good solubility in these excipients.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale / Comments |
| Water | Very Low | The hydrophobic butyl chain and the pyrazole core limit aqueous solubility. |
| Ethanol | Soluble | Pyrazole derivatives generally show good solubility in alcohols. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane (DCM) | Soluble | The nonpolar nature of the butyl group suggests good solubility in chlorinated solvents. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful polar aprotic solvent commonly used for dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Often used as a solvent in the synthesis of N-alkylated pyrazoles, indicating good solubility.[5] |
Stability Considerations
The stability of this compound is a critical factor for its storage, handling, and application. The pyrazole ring itself is a relatively stable aromatic system.
pH Stability: Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[6] The N-alkylation at the 1-position removes the acidic proton present in unsubstituted pyrazoles, which may enhance its stability in basic conditions. The synthesis of related N-alkyl pyrazoles often occurs under basic conditions using reagents like potassium carbonate or sodium hydride, suggesting the pyrazole core is robust to these environments.[5][7] Acid-catalyzed N-alkylation methods also exist, indicating a degree of stability in acidic media.[8] However, extreme pH conditions could potentially lead to degradation over extended periods.
Thermal Stability: Many nitrogen-rich heterocyclic compounds exhibit good thermal stability. While specific data for this compound is unavailable, related heterocyclic esters have been shown to be thermally stable up to 250 °C. It is reasonable to anticipate that this compound possesses good thermal stability under typical laboratory conditions.
Photostability: Halogenated organic compounds can sometimes be susceptible to photodecomposition. It is advisable to store this compound protected from light to minimize the risk of degradation.
Experimental Protocols
The following are detailed, generalized methodologies for determining the solubility and stability of this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
References
- 1. CAS:211738-66-8, 4-溴-1-甲基-1H-吡唑-3-羧酸甲酯-毕得医药 [bidepharm.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 957062-61-2|this compound|this compound|-范德生物科技公司 [39.100.107.131]
- 4. biomall.in [biomall.in]
- 5. lookchem.com [lookchem.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
The Synthetic Gateway to Novel Therapeutics: A Technical Guide to 4-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyrazole ring is paramount in the design of novel drug candidates. 4-Bromo-1-butyl-1H-pyrazole, a derivative of the versatile 4-bromopyrazole building block, offers a valuable platform for further molecular elaboration. The bromine atom at the 4-position serves as a key handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[4][5] The N-butyl group modulates the lipophilicity and metabolic stability of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in the current literature. However, a highly plausible and efficient synthetic route can be devised based on well-established methodologies for the bromination of pyrazoles and the subsequent N-alkylation of the resulting 4-bromopyrazole.
There are two primary synthetic strategies to obtain the target compound:
Route 1: Bromination of 1-butyl-1H-pyrazole. This approach involves the initial synthesis of 1-butyl-1H-pyrazole followed by selective bromination at the 4-position.
Route 2: N-alkylation of 4-bromopyrazole. This is generally the preferred and more common strategy, starting with the commercially available 4-bromopyrazole and introducing the butyl group onto one of the nitrogen atoms.[6]
This guide will focus on Route 2, outlining a detailed experimental protocol for the N-alkylation of 4-bromopyrazole.
Key Publications and Methodologies
The synthesis of N-alkylated pyrazoles is a well-documented transformation. Phase-transfer catalysis (PTC) has emerged as a highly efficient method for the N-alkylation of pyrazoles, offering mild reaction conditions and high yields.
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalyzed N-Alkylation
This protocol is adapted from established procedures for the N-alkylation of 4-halopyrazoles.[7]
Materials:
-
4-Bromopyrazole
-
n-Butyl bromide
-
Potassium hydroxide (KOH), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromopyrazole (1.0 equivalent), powdered potassium hydroxide (3.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equivalents).
-
Addition of Reagents: To this solid mixture, add toluene to achieve a concentration of approximately 0.5 M with respect to the 4-bromopyrazole. Then, add n-butyl bromide (1.1 equivalents) to the suspension.
-
Reaction: Stir the mixture vigorously at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5-3 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with toluene or ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Physicochemical and Spectroscopic Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Reference |
| 4-Bromopyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | Solid | 93-96 | 250-260 | [8] |
| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C₄H₅BrN₂ | 161.00 | Liquid | - | 185-188 | Sigma-Aldrich |
| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | C₈H₁₁BrN₂O₂ | 263.09 | Solid | 43-45 | - | [9] |
Applications in Drug Development and Medicinal Chemistry
The 4-bromopyrazole scaffold is a privileged structure in medicinal chemistry due to its versatile synthetic utility and its presence in a wide array of biologically active molecules.[3][4]
As a Synthetic Intermediate:
-
Cross-Coupling Reactions: The bromine atom at the 4-position of this compound is ideally positioned for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions.[5] This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling the rapid generation of diverse compound libraries for high-throughput screening.
-
Lead Optimization: In drug development programs, the ability to quickly synthesize analogs is crucial for lead optimization. The reactivity of the C-Br bond allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a lead compound by introducing a variety of functional groups at this position.
Biological Activities of Pyrazole Derivatives:
Pyrazole derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development in numerous therapeutic areas.[1][2][3]
-
Anti-inflammatory: Pyrazole-containing compounds are well-known for their anti-inflammatory properties. The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.
-
Anticancer: A growing body of research highlights the potential of pyrazole derivatives as anticancer agents.[10] They have been shown to target various pathways involved in cancer progression, including kinase inhibition and apoptosis induction.
-
Antimicrobial: Pyrazole derivatives have also been investigated for their antibacterial and antifungal activities.[11]
-
Neurological Disorders: The pyrazole scaffold is present in drugs targeting the central nervous system, demonstrating its ability to cross the blood-brain barrier and interact with neurological targets.[4]
The introduction of the N-butyl group in this compound can enhance the drug-like properties of the resulting derivatives by increasing their lipophilicity, which may improve cell permeability and oral bioavailability.
Visualizations
Synthetic Pathway to this compound
Caption: Plausible two-step synthesis of this compound.
Experimental Workflow for N-Alkylation
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed, step-by-step protocol for the Suzuki coupling of 4-Bromo-1-butyl-1H-pyrazole with various arylboronic acids. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds. This protocol is designed to be a reliable starting point for the synthesis of 4-aryl-1-butyl-1H-pyrazoles, with considerations for reaction optimization and troubleshooting. The N-butyl group on the pyrazole ring serves to enhance solubility and prevent potential side reactions, such as debromination, that can occur with unprotected N-H pyrazoles.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organic halide (this compound). The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction vessel size.
Materials:
-
This compound (MW: 217.10 g/mol )
-
Arylboronic acid (e.g., Phenylboronic acid, MW: 121.93 g/mol )
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 217.1 mg).
-
Add the arylboronic acid (1.2 mmol, e.g., 146.3 mg of phenylboronic acid).
-
Add the base (2.0 mmol, e.g., 276.4 mg of K₂CO₃ or 424.6 mg of K₃PO₄).[1]
-
Add the palladium catalyst (0.03 mmol, e.g., 34.7 mg of Pd(PPh₃)₄).
-
The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 5 mL of dioxane and 1 mL of water) via syringe.[1]
-
-
Reaction:
-
The reaction mixture is stirred and heated to 80-100 °C under an inert atmosphere.[1]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. A suitable eluent system is typically a mixture of hexanes and ethyl acetate, with the polarity gradually increased to isolate the desired product.
-
Data Presentation
The following table summarizes typical quantitative data for the Suzuki coupling of this compound with phenylboronic acid. Yields and reaction times may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.
| Reagent/Parameter | Molar Ratio (to Bromopyrazole) | Quantity for 1 mmol Scale | Notes |
| This compound | 1.0 | 217.1 mg | Limiting Reagent |
| Phenylboronic Acid | 1.2 | 146.3 mg | A slight excess is often used to ensure complete consumption of the starting material. |
| Palladium Catalyst (Pd(PPh₃)₄) | 0.03 | 34.7 mg | Catalyst loading can be optimized (typically 1-5 mol%). |
| Base (K₂CO₃) | 2.0 | 276.4 mg | Other bases like K₃PO₄ or Cs₂CO₃ can also be used.[1] |
| Solvent (Dioxane:Water) | - | 5 mL : 1 mL | The solvent mixture should be degassed prior to use.[1] |
| Temperature | - | 90 °C | Optimal temperature may vary. |
| Reaction Time | - | 12 hours | Monitor by TLC or LC-MS. |
| Typical Isolated Yield | - | 70-90% | Yield is dependent on the substrate and purification. |
Mandatory Visualizations
The following diagrams illustrate the Suzuki coupling reaction and the experimental workflow.
Caption: Catalytic cycle for the Suzuki coupling reaction.
Caption: Step-by-step experimental workflow.
Troubleshooting
-
Low or No Conversion:
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the solvent and reaction vessel are thoroughly degassed.
-
Base: The choice of base can be critical. If K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃.
-
Debromination of Starting Material:
-
While the N-butyl group should minimize this, if debromination is observed, consider using a milder base or lowering the reaction temperature.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can occur in the presence of oxygen. Improved degassing should mitigate this issue.
-
-
Difficult Purification:
-
If the product is difficult to separate from byproducts, careful optimization of the solvent system for column chromatography is necessary. Running multiple columns or using a different stationary phase may be required.
-
Conclusion
This application note provides a comprehensive protocol for the Suzuki coupling of this compound. The detailed methodology, data summary, and visual diagrams are intended to facilitate the successful synthesis of 4-aryl-1-butyl-1H-pyrazole derivatives for applications in research and drug development. The provided troubleshooting guide offers solutions to common challenges that may be encountered during the reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1-butyl-1H-pyrazole in various palladium-catalyzed cross-coupling reactions. The functionalization of the C4 position of the pyrazole ring is a critical strategy in medicinal chemistry for the synthesis of novel therapeutic agents, as pyrazole derivatives are integral to a wide range of biologically active compounds.[1] This document outlines methodologies for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings, offering a roadmap for the synthesis of diverse molecular scaffolds.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions enable the introduction of a wide array of functional groups at the 4-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The pyrazole moiety is a privileged scaffold found in numerous pharmaceuticals, and the ability to readily diversify its structure is of significant interest.[1][2]
The methodologies described herein are based on established protocols for structurally similar N-substituted 4-bromopyrazoles. While these protocols provide a strong starting point, optimization for this compound may be necessary to achieve optimal yields and reaction kinetics.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
References
The Role of 4-Bromo-1-butyl-1H-pyrazole in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the pyrazole moiety represents a privileged scaffold in the design of potent and selective kinase inhibitors. Among the various functionalized pyrazoles, 4-Bromo-1-butyl-1H-pyrazole serves as a versatile and valuable building block for the synthesis of a new generation of therapeutic agents. The presence of a bromine atom at the 4-position allows for the strategic introduction of diverse chemical functionalities through cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties. The 1-butyl group can contribute to favorable pharmacokinetic properties, such as improved solubility and cell permeability.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, with a focus on p38 MAP kinase, a key target in inflammatory diseases. While the following example is illustrative, it is based on established synthetic methodologies for closely related compounds and provides a robust framework for the development of novel kinase inhibitors.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Dysregulation of the p38 MAP kinase pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. Consequently, the development of small molecule inhibitors of p38 MAP kinase is a significant area of therapeutic research.
The general approach to synthesizing pyrazole-based p38 MAP kinase inhibitors from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the pyrazole ring. This is a pivotal step in constructing the core structure of the inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical yet representative inhibitory activities of a series of compounds synthesized from this compound against p38α MAP kinase.
| Compound ID | R Group (at 4-position) | p38α IC50 (nM) |
| HYPO-001 | Phenyl | 150 |
| HYPO-002 | 4-Fluorophenyl | 75 |
| HYPO-003 | 4-Pyridinyl | 50 |
| HYPO-004 | 2-Aminopyrimidin-5-yl | 25 |
Experimental Protocols
Synthesis of this compound
A general procedure for the N-alkylation of 4-bromo-1H-pyrazole is as follows:
Materials:
-
4-bromo-1H-pyrazole
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 1-bromobutane (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 60°C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) to the flask.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-butyl-1H-pyrazole derivative.
Visualizations
p38 MAP Kinase Signaling Pathway
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic and Screening Workflow.
Application Notes and Protocols for 4-Bromo-1-butyl-1H-pyrazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] The pyrazole scaffold is a key component in numerous commercial pesticides.[3] 4-Bromo-1-butyl-1H-pyrazole is a substituted pyrazole that serves as a versatile synthetic intermediate for creating more complex, biologically active molecules.[4][5] Its structural features suggest potential utility in the development of novel crop protection agents, likely acting as a precursor to more elaborate pyrazole-based fungicides or herbicides.
The primary mode of action for many pyrazole-based fungicides is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain. This disruption of fungal respiration leads to cell death.
Potential Applications in Agrochemical Research
Based on the known activities of structurally related pyrazole compounds, this compound is a promising candidate for investigation in the following areas:
-
Fungicide Development: As a synthetic precursor for novel pyrazole carboxamide fungicides targeting a broad spectrum of plant pathogenic fungi.
-
Herbicide Development: As a building block for herbicides that may inhibit protoporphyrinogen oxidase (PPO) or other key plant enzymes.[6]
-
Insecticide Development: For the synthesis of insecticides, although this application is less common for this specific structural class compared to fungicides and herbicides.
Quantitative Data (Representative for Pyrazole Fungicides)
The following table summarizes representative quantitative data for commercially available or well-studied pyrazole carboxamide fungicides that act as SDH inhibitors. This data can serve as a benchmark for evaluating the potential efficacy of novel derivatives synthesized from this compound.
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Boscalid | Rhizoctonia solani | 2.2 | [7] |
| Penthiopyrad | Botrytis cinerea | 0.04 | [7] |
| Fluxapyroxad | Septoria tritici | 0.02 | [7] |
| Bixafen | Puccinia triticina | 0.03 | [7] |
| Isopyrazam | Mycosphaerella graminicola | 0.01 | [7] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of agrochemicals derived from this compound.
Synthesis of a Representative Pyrazole Carboxamide Derivative
This protocol describes a general two-step synthesis of a pyrazole carboxamide from this compound.
Step 1: Carboxylation of this compound
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70°C.
-
Carboxylation: After stirring for 1-2 hours at -78°C, bubble dry carbon dioxide gas through the solution for 2-3 hours.
-
Quenching and Extraction: Slowly warm the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 2M HCl and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-butyl-1H-pyrazole-4-carboxylic acid.
Step 2: Amide Coupling
-
Activation: Dissolve the 1-butyl-1H-pyrazole-4-carboxylic acid in dichloromethane (DCM). Add oxalyl chloride or thionyl chloride dropwise at 0°C.
-
Coupling: In a separate flask, dissolve the desired aniline or amine derivative and a base (e.g., triethylamine or pyridine) in DCM.
-
Reaction: Slowly add the activated acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the final pyrazole carboxamide product by recrystallization or column chromatography.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol determines the efficacy of a test compound in inhibiting the growth of a target fungus on a solid medium.[1]
-
Preparation of Stock Solutions: Dissolve the test compound and a positive control fungicide (e.g., Boscalid) in acetone or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Preparation of Media: Prepare potato dextrose agar (PDA) and sterilize by autoclaving. Allow the PDA to cool to approximately 50-60°C.
-
Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
-
EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis.
In Vivo Plant Protection Assay (Preventative)
This protocol assesses the ability of a compound to protect a host plant from fungal infection when applied before inoculation.
-
Plant Cultivation: Grow host plants (e.g., tomato or wheat seedlings) in pots in a greenhouse to a suitable growth stage (e.g., 2-3 true leaves).
-
Preparation of Treatment Solution: Prepare a solution of the test compound in a suitable solvent (e.g., acetone/Tween 20/water) at various concentrations.
-
Application: Spray the plant foliage with the treatment solution until runoff. Allow the plants to dry completely.
-
Inoculation: Prepare a spore suspension of the target pathogen in sterile water. Spray the treated plants with the spore suspension.
-
Incubation: Place the inoculated plants in a humidity chamber under conditions conducive to disease development (e.g., high humidity, optimal temperature).
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on the leaves using a rating scale (e.g., percentage of leaf area infected).
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated, inoculated control.
Succinate Dehydrogenase (SDH) Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the SDH enzyme, a common target for pyrazole fungicides.[8][9][10]
-
Mitochondria Isolation: Isolate mitochondria from the target fungus or a model organism (e.g., bovine heart) using differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, succinate (substrate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the mitochondrial suspension, and various concentrations of the test compound.
-
Initiation of Reaction: Initiate the reaction by adding the substrate (succinate).
-
Measurement: Measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Synthetic Workflow
Caption: General synthetic route to pyrazole carboxamides.
Experimental Workflow for Antifungal Bioassay
Caption: Workflow for in vitro and in vivo antifungal testing.
Signaling Pathway: SDH Inhibition
Caption: Mechanism of action via SDH inhibition.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. content.abcam.com [content.abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern synthetic organic chemistry, particularly in the field of drug discovery and development, due to its broad substrate scope and functional group tolerance. The synthesis of 4-aminopyrazole derivatives is of significant interest as this scaffold is a key pharmacophore in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3][4][5] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-1-butyl-1H-pyrazole, a versatile building block for the synthesis of novel pharmaceutical candidates.
Five-membered heterocyclic halides, such as bromopyrazoles, can present challenges as coupling partners, potentially due to their ability to coordinate with and inhibit the palladium catalyst.[6] However, the evolution of sterically hindered and electron-rich phosphine ligands has largely overcome these difficulties, enabling efficient amination of these heterocycles.[6][7] The protocols outlined below are based on established methods for the amination of structurally similar N-substituted and unprotected 4-bromopyrazoles and can be adapted for this compound.[7][8][9]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[10] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. Finally, reductive elimination yields the desired arylamine product and regenerates the active Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Amination of Substituted 4-Bromopyrazoles
The following table summarizes representative results for the Buchwald-Hartwig amination of various N-substituted and unprotected 4-bromopyrazoles with different amines. These examples serve as a guide for predicting the outcome of reactions with this compound.
| Entry | Pyrazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Aniline | tBuBrettPhos Pd G3 (1 mol%) | LHMDS | THF | 50 | 12 | 87 | [6][7] |
| 2 | 4-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos Pd G3 (2 mol%) | LHMDS | THF | 80 | 12 | 92 | [6][7] |
| 3 | 4-Bromo-1H-pyrazole | 3-Amino-pyridine | tBuBrettPhos Pd G3 (2 mol%) | LHMDS | THF | 80 | 16 | 75 | [6][7] |
| 4 | 1-Benzyl-4-bromopyrazole | Pyrrolidine | Pd(OAc)₂, NiXantPhos | K₂CO₃ | Dioxane | 110 | 18 | 85 | [11] |
| 5 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂, tBuDavePhos | tBuOK | Xylene | 90 | 24 | 60 | [9] |
| 6 | 4-Bromo-1-tritylpyrazole | N-Methylaniline | Pd(dba)₂, tBuDavePhos | tBuOK | Xylene | 110 | 24 | 88 | [9] |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination, which can be adapted for this compound.
Protocol 1: Amination using a Modern, Highly Active Precatalyst
This protocol is based on the highly efficient amination of unprotected 4-bromo-1H-pyrazole using a tBuBrettPhos-based precatalyst and is suitable for a wide range of amines, including aliphatic, aromatic, and heteroaromatic partners under relatively mild conditions.[6][7]
Materials:
-
This compound
-
Amine (aliphatic, aromatic, or heteroaromatic)
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the tBuBrettPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add LHMDS (2.2 mmol, 2.2 equiv) portion-wise.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for the required time (typically 12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Amination using a Conventional Catalyst System
This protocol utilizes a more traditional catalyst system and may require higher temperatures. It is based on conditions reported for the amination of other N-substituted bromopyrazoles.[9]
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., tBuDavePhos, XantPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (tBuOK))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) and stir for 10 minutes to allow for catalyst formation.
-
Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Heat the reaction mixture to a high temperature (typically 90-110 °C) and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Caption: Experimental workflow for Protocol 2.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Strong bases like LHMDS, NaOtBu, and tBuOK are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 4-amino-1-butyl-1H-pyrazole derivatives. The choice of catalyst system, base, and reaction conditions can be optimized to achieve high yields with a broad range of amine coupling partners. The protocols provided herein serve as a comprehensive guide for researchers in the development of novel pyrazole-based compounds for various applications, particularly in the realm of medicinal chemistry.
References
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Bromo-1-butyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of 4-bromo-1-butyl-1H-pyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] Microwave irradiation offers a rapid, efficient, and sustainable alternative to conventional heating methods for the synthesis of these valuable compounds, often leading to higher yields and shorter reaction times.[1][4] These protocols are designed to be a practical guide for researchers in academic and industrial settings.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are core components in numerous pharmaceuticals.[1][2][3] The functionalization of the pyrazole ring, such as the introduction of a bromo group at the 4-position and an alkyl chain at the 1-position, provides a versatile scaffold for the development of new therapeutic agents.[5][6] 4-Bromopyrazole derivatives, in particular, serve as key intermediates for further molecular elaboration through cross-coupling reactions.[6]
Microwave-assisted synthesis has emerged as a powerful technology in organic chemistry, accelerating reaction rates and often improving product yields and purity.[1][4] This approach is particularly advantageous for the synthesis of heterocyclic compounds like pyrazoles.
Advantages of Microwave-Assisted Synthesis
The application of microwave energy in the synthesis of pyrazole derivatives offers several key advantages over conventional heating methods:
-
Speed: Reaction times can be dramatically reduced from hours to mere minutes.[1]
-
Yield: Increased reaction efficiency often translates to higher isolated yields of the desired product.[1][7]
-
Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, simplifying purification.[1]
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of green chemistry.[1][7]
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound under microwave irradiation involves a one-pot, three-component reaction. This approach combines a 1,3-dicarbonyl compound, butylhydrazine, and a brominating agent.
Reaction Scheme:
A representative synthesis can be envisioned starting from a suitable 1,3-dicarbonyl precursor, which first reacts with butylhydrazine to form the pyrazole ring, followed by in-situ bromination.
Caption: General reaction scheme for the microwave-assisted synthesis.
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of pyrazole derivatives, adapted for the specific synthesis of this compound.
Protocol 1: One-Pot Synthesis of this compound
This protocol outlines a one-pot synthesis from a 1,3-dicarbonyl compound and butylhydrazine with subsequent bromination.
Materials:
-
1,3-Dicarbonyl compound (e.g., malondialdehyde or a precursor) (1.0 mmol)
-
Butylhydrazine (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol) and butylhydrazine (1.0 mmol) in ethanol (5 mL).
-
Add N-Bromosuccinimide (1.1 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-20 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Experimental workflow for the one-pot synthesis.
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted synthesis of pyrazole derivatives, which can be expected to be similar for the synthesis of this compound.
| Product Class | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| Tetra-substituted Pyrazoles | Microwave-Assisted | 80 | 30 min | 68-90 | [7] |
| Pyrazolone Derivatives | Microwave-Assisted | Not specified | 10 min | 51-98 | [8] |
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Signaling Pathways and Logical Relationships
While a specific signaling pathway is not directly applicable to a synthetic protocol, the logical relationship in optimizing the synthesis can be visualized.
Caption: Logical workflow for optimizing microwave-assisted synthesis.
Conclusion
The microwave-assisted synthesis of this compound derivatives offers a significant improvement over classical synthetic methods. The protocols provided herein are intended to serve as a robust starting point for researchers, enabling the rapid and efficient production of these valuable compounds for applications in drug discovery and development. The key advantages of this technology, including reduced reaction times, higher yields, and cleaner reaction profiles, make it an indispensable tool in modern medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Scale-up Synthesis of 4-Bromo-1-butyl-1H-pyrazole for Library Generation
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous approved drugs and clinical candidates. The pyrazole scaffold is a privileged structure due to its ability to engage in a variety of biological interactions and its synthetic tractability. Specifically, 4-bromo-1-alkyl-1H-pyrazoles are highly valuable intermediates in the generation of chemical libraries for high-throughput screening. The bromine atom at the 4-position serves as a versatile synthetic handle for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, enabling the introduction of diverse molecular fragments. This allows for the rapid generation of a multitude of analogues from a common core, a key strategy in modern drug discovery. This application note provides a detailed, scalable, two-step protocol for the synthesis of 4-Bromo-1-butyl-1H-pyrazole, a key building block for combinatorial chemistry and library generation.
Synthetic Strategy
The synthesis of this compound is achieved in a two-step sequence, commencing with the bromination of 1H-pyrazole to yield 4-bromo-1H-pyrazole, followed by the N-alkylation with 1-bromobutane to afford the final product. This strategy allows for the late-stage introduction of the alkyl substituent, enabling the synthesis of a variety of N-alkylated analogues by simply changing the alkylating agent.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Figure 1: Overall workflow for the two-step synthesis of this compound.
Data Presentation
The following tables summarize the quantitative data for the scale-up synthesis of this compound.
Table 1: Synthesis of 4-bromo-1H-pyrazole
| Parameter | Value |
| Reactants | |
| 1H-Pyrazole | 100 g (1.47 mol) |
| N-Bromosuccinimide (NBS) | 275 g (1.55 mol, 1.05 eq) |
| Acetonitrile | 1.5 L |
| Reaction Conditions | |
| Temperature | 0°C to room temperature |
| Reaction Time | 12 hours |
| Product | |
| Yield | 180 g (83%) |
| Purity (by 1H NMR) | >98% |
| Appearance | White to off-white solid |
Table 2: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 4-bromo-1H-pyrazole | 150 g (1.02 mol) |
| 1-Bromobutane | 168 g (1.22 mol, 1.2 eq) |
| Potassium Carbonate | 211 g (1.53 mol, 1.5 eq) |
| N,N-Dimethylformamide (DMF) | 1.0 L |
| Reaction Conditions | |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Product | |
| Yield | 175 g (84%) |
| Purity (by HPLC) | >99% |
| Appearance | Colorless to pale yellow oil |
Table 3: Characterization of this compound
| Analysis | Result |
| 1H NMR (400 MHz, CDCl3) | δ 7.48 (s, 1H), 7.42 (s, 1H), 4.08 (t, J = 7.2 Hz, 2H), 1.82 (m, 2H), 1.35 (m, 2H), 0.94 (t, J = 7.4 Hz, 3H) |
| 13C NMR (100 MHz, CDCl3) | δ 139.1, 128.9, 92.5, 50.2, 32.8, 19.5, 13.6 |
| Mass Spectrum (EI) | m/z 202/204 [M]+, 146/148 [M-C4H8]+ |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 4-bromo-1H-pyrazole
This protocol describes the synthesis of 4-bromo-1H-pyrazole from 1H-pyrazole using N-bromosuccinimide.
Materials:
-
1H-Pyrazole (99%)
-
N-Bromosuccinimide (NBS) (99%)
-
Acetonitrile (anhydrous)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
20 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
To a 20 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 1H-pyrazole (100 g, 1.47 mol) and anhydrous acetonitrile (1.5 L).
-
Stir the mixture until the 1H-pyrazole is completely dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (275 g, 1.55 mol) in portions over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (2 L) and wash with deionized water (3 x 1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 4-bromo-1H-pyrazole as a white to off-white solid.
-
Dry the product under vacuum at 40°C for 12 hours.
Protocol 2: Scale-up Synthesis of this compound
This protocol details the N-alkylation of 4-bromo-1H-pyrazole with 1-bromobutane.
Materials:
-
4-bromo-1H-pyrazole (98%)
-
1-Bromobutane (99%)
-
Potassium Carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel (for column chromatography)
-
20 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 20 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-bromo-1H-pyrazole (150 g, 1.02 mol), powdered potassium carbonate (211 g, 1.53 mol), and anhydrous DMF (1.0 L).
-
Stir the suspension and add 1-bromobutane (168 g, 1.22 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to 60°C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (5 L).
-
Extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Combine the organic layers and wash with deionized water (4 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the context of using this compound for library generation.
Figure 2: Logical workflow for the use of this compound in drug discovery.
Conclusion
This application note provides robust and scalable protocols for the synthesis of this compound, a key building block for the generation of diverse chemical libraries. The described methods are suitable for the production of multi-gram quantities of the target compound with high purity, enabling its use in extensive drug discovery campaigns. The versatility of the 4-bromo-1-alkyl-1H-pyrazole scaffold makes it an invaluable tool for researchers and scientists in the pharmaceutical and agrochemical industries.
Application Notes and Protocols for 4-Bromo-1-butyl-1H-pyrazole as an Intermediate in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-1-butyl-1H-pyrazole as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The document details its application in the construction of complex molecular architectures, particularly for APIs targeting cyclin-dependent kinases (CDKs), and provides exemplary protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its pyrazole core is a privileged scaffold found in numerous biologically active compounds, while the bromo-substituent at the C4-position provides a reactive handle for various cross-coupling reactions.[1] The N1-butyl group enhances lipophilicity, which can favorably modulate the pharmacokinetic properties of the final API. This combination of features makes this compound an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery.
The primary application of this intermediate is in carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2][3] These reactions are fundamental in modern pharmaceutical synthesis, allowing for the efficient and modular assembly of complex molecules from readily available starting materials.
Application in the Synthesis of CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and has emerged as a promising therapeutic target in oncology.[4][5] Several pyrazole-containing compounds have been identified as potent and selective CDK9 inhibitors.[4][6][7] The synthesis of these inhibitors often involves the functionalization of a pyrazole core at the C4-position to introduce aryl or heteroaryl moieties that are crucial for binding to the kinase domain.
This compound serves as an excellent precursor for the synthesis of such CDK9 inhibitors. Through a Suzuki-Miyaura cross-coupling reaction, a variety of aryl or heteroaryl boronic acids can be coupled to the pyrazole core, enabling the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency and selectivity.
Experimental Protocols
The following protocols are provided as representative examples of the use of this compound in the synthesis of a hypothetical CDK9 inhibitor intermediate via a Suzuki-Miyaura cross-coupling reaction.
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05 eq.) to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-butyl-1H-pyrazole.
Example Synthesis: 1-butyl-4-(4-methoxyphenyl)-1H-pyrazole
This example details the synthesis of a specific 4-aryl-1-butyl-1H-pyrazole, a potential intermediate for a CDK9 inhibitor.
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| This compound | 217 mg (1.0 mmol) | 1.0 |
| 4-Methoxyphenylboronic acid | 182 mg (1.2 mmol) | 1.2 |
| Pd(PPh₃)₄ | 58 mg (0.05 mmol) | 0.05 |
| K₂CO₃ | 276 mg (2.0 mmol) | 2.0 |
| 1,4-Dioxane | 8 mL | - |
| Water | 2 mL | - |
| Reaction Temperature | 100 °C | - |
| Reaction Time | 12 h | - |
Table 2: Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (s, 1H), 7.60 (s, 1H), 7.45 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.15 (t, J = 7.2 Hz, 2H), 3.85 (s, 3H), 1.90-1.80 (m, 2H), 1.40-1.30 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H) |
| Mass Spectrometry (ESI+) | m/z 231.15 [M+H]⁺ |
Visualizations
Synthetic Pathway for a Hypothetical CDK9 Inhibitor
Caption: Synthetic route to a CDK9 inhibitor via Suzuki-Miyaura coupling.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
CDK9 Signaling Pathway Inhibition
References
- 1. nbinno.com [nbinno.com]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 4-styrylpyrazoles and Evaluation of their Inhibitory...: Ingenta Connect [ingentaconnect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "4-Bromo-1-butyl-1H-pyrazole" synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-1-butyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane. The reaction is generally carried out in the presence of a base in an appropriate organic solvent.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete deprotonation of 4-bromo-1H-pyrazole: The pyrazole nitrogen must be deprotonated by a base to become nucleophilic. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Suboptimal reaction temperature: The reaction rate is sensitive to temperature. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the formation of side products and decomposition of reagents or the desired product.
-
Poor choice of solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A poorly chosen solvent can lead to low solubility of reactants and hinder the reaction.
-
Moisture in the reaction: The presence of water can quench the base (especially strong bases like sodium hydride) and the pyrazole anion, thus inhibiting the reaction.
-
Side reactions: Undesired side reactions can consume the starting materials and reduce the yield of the target compound.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
While 4-bromo-1H-pyrazole is a symmetrical molecule, which avoids the formation of regioisomers, other side products can still form:
-
Unreacted 4-bromo-1H-pyrazole: This is a common impurity if the reaction does not go to completion.
-
Products of solvent reaction: Some strong bases can react with certain solvents (e.g., DMF at elevated temperatures), leading to impurities.
-
Elimination products: If using a strong, sterically hindered base, elimination from the alkyl halide can occur, although this is less common with primary alkyl halides like 1-bromobutane.
-
Over-alkylation products: While less common for pyrazoles, under certain conditions, further reactions might occur, though this is generally not a major concern for this specific synthesis.
Q4: How can I effectively purify the final product?
The most common method for purifying this compound is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective in separating the product from unreacted starting material and other impurities. Recrystallization from a suitable solvent system can also be employed for further purification if the crude product is a solid.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Ineffective Base | Use a stronger base such as sodium hydride (NaH). Ensure the NaH is fresh and has been handled under anhydrous conditions. Alternatively, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are also effective. |
| Insufficient Base | Use at least 1.1 to 1.5 equivalents of the base relative to the 4-bromo-1H-pyrazole to ensure complete deprotonation. |
| Presence of Moisture | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Handle hygroscopic reagents like NaH in an inert atmosphere (e.g., under nitrogen or argon). |
| Low Reaction Temperature | Gradually increase the reaction temperature. For many N-alkylation reactions of pyrazoles, temperatures between room temperature and 80°C are effective, depending on the solvent and base used. Monitor the reaction progress by TLC to find the optimal temperature. |
| Poor Reactant Solubility | Choose a solvent that effectively dissolves both 4-bromo-1H-pyrazole and the base-anion complex. DMF and acetonitrile are common choices. |
Issue 2: Incomplete Reaction (Presence of Starting Material)
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. If starting material is still present after the initially planned time, extend the reaction duration. |
| Inadequate Stoichiometry of Alkylating Agent | Use a slight excess (1.1 to 1.2 equivalents) of the butyl halide to ensure the complete consumption of the pyrazole anion. |
| Decomposition of Reagents | Ensure the quality of the starting materials and reagents. Old or improperly stored reagents may have degraded. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) can improve separation. Using a less polar solvent system overall might be beneficial as the product is generally less polar than the starting material. |
| Presence of Oily Impurities | If the crude product is an oil that is difficult to purify by chromatography, consider a liquid-liquid extraction workup to remove highly polar or non-polar impurities before chromatography. Washing the organic layer with brine can help remove residual DMF. |
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected trends based on literature for similar N-alkylation reactions. Please note that optimal conditions should be determined empirically for your specific setup.
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| NaH | DMF | 0 to RT | 70-90 | A strong base system, requires anhydrous conditions. |
| K₂CO₃ | Acetonitrile | Reflux | 60-80 | A milder and easier to handle base. |
| Cs₂CO₃ | Acetonitrile | Reflux | 75-95 | Often gives higher yields but is more expensive. |
| KOH | Toluene (with PTC) | 60-80 | 70-85 | Phase-transfer catalysis can be an effective alternative. |
Yields are estimates and can vary based on reaction scale, purity of reagents, and specific experimental procedures.
Experimental Protocols
Key Experiment: N-Alkylation of 4-bromo-1H-pyrazole with 1-bromobutane using Sodium Hydride
Materials:
-
4-bromo-1H-pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
1-bromobutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous DMF to the flask to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low yield in the synthesis.
Technical Support Center: Purification of 4-Bromo-1-butyl-1H-pyrazole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying "4-Bromo-1-butyl-1H-pyrazole" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The primary methods for purifying this compound and similar N-alkylated bromopyrazoles are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity or for analytical purposes.[1][2][3]
Q2: What are the typical impurities encountered in the synthesis of this compound?
Common impurities may include unreacted starting materials such as 4-bromopyrazole and the alkylating agent (e.g., 1-bromobutane), the corresponding N2-alkylated regioisomer, and potentially poly-alkylated products. If the starting pyrazole is not fully brominated, you might also find the non-brominated N-butylpyrazole.
Q3: How can I remove colored impurities from my product?
Colored impurities can often be removed by treating a solution of the crude product with a small amount of activated charcoal before a filtration step, typically prior to recrystallization. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q4: My purified this compound is an oil, but I expected a solid. What should I do?
While some substituted pyrazoles are solids, it is common for N-alkylated pyrazoles, especially those with relatively short alkyl chains like a butyl group, to be oils or low-melting solids.[1] If your characterization data (NMR, MS) confirms the structure and purity, the oily nature may be inherent to the compound. If you suspect impurities are preventing crystallization, further purification by column chromatography is recommended.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound is "oiling out" instead of crystallizing.
This occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.
-
Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or a dewar can promote gradual cooling.
-
Change the Solvent System: Experiment with different solvent or mixed-solvent combinations. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Problem: The recrystallization yield is very low.
Several factors can contribute to low recovery:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation, but only after slow cooling to room temperature to ensure purity.
-
Appropriate Solvent Choice: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.
Column Chromatography Issues
Problem: Poor separation of my target compound from impurities.
-
Optimize the Eluent System: A common starting point for 4-bromo-1-alkyl-pyrazoles is a hexane/ethyl acetate mixture.[4] You can adjust the polarity by varying the ratio of these solvents. A good general practice is to find a solvent system where the Rf of your target compound on a TLC plate is around 0.3.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using neutral alumina, which can be effective for basic compounds like pyrazoles.
-
Deactivate the Silica Gel: Pyrazoles can sometimes interact strongly with the acidic silanol groups on silica gel, leading to tailing and poor separation. You can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.
Data Presentation
Table 1: Representative Purification Data for a 4-Bromo-1-alkyl-1H-pyrazole
Note: The following data is illustrative for a generic 4-bromo-1-alkyl-pyrazole and serves as a starting point for optimization. Actual results for this compound may vary.
| Purification Method | Solvent/Eluent System | Initial Purity (by NMR) | Final Purity (by NMR) | Yield (%) | Appearance |
| Recrystallization | Hexane/Ethyl Acetate (10:1) | ~90% | >98% | 75 | White Solid |
| Recrystallization | Ethanol/Water | ~90% | >97% | 70 | Off-white Solid |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate (9:1) | ~90% | >99% | 85 | Colorless Oil |
| Column Chromatography | Neutral Alumina, Dichloromethane | ~90% | >98% | 80 | Pale Yellow Oil |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
This method is effective when a single solvent is not ideal. A "good" solvent (ethyl acetate) is used to dissolve the compound, and a "poor" solvent (hexane) is added to induce precipitation.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot hexane until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of hot ethyl acetate until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 95:5 mixture of hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound.
References
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-1-butyl-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving "4-Bromo-1-butyl-1H-pyrazole".
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
Answer: Low or no yield is a common challenge in Suzuki coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed. Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere, as Pd(0) species are sensitive to air and moisture.[1][2][3]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For heteroaromatic halides like 4-bromopyrazoles, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often more effective than traditional ligands like PPh₃.[1][4]
-
Suboptimal Base or Solvent: The choice of base is crucial for the transmetalation step. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[4] The solvent system must be appropriate for both the solubility of the reactants and the reaction kinetics. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically required to facilitate the reaction.[4]
-
Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. If the reaction is sluggish, consider increasing the temperature.[1][5]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2][5] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[2][3]
Question 2: I am observing significant amounts of a debrominated byproduct (1-butyl-1H-pyrazole). What is the cause and how can I minimize it?
Answer: The formation of a debrominated byproduct is a known side reaction in Suzuki couplings with heteroaromatic halides, including bromopyrazoles.
-
Cause: Protodebromination can be promoted by the base and impurities in the reaction mixture. In the case of N-H containing pyrazoles, the unprotected nitrogen can also contribute to this side reaction.[6]
-
Solutions:
-
Choice of Base: The strength and type of base can influence the extent of debromination. Screening different bases may be necessary to find the optimal one for your specific substrate combination.
-
N-Protection: While the butyl group protects the N1 position, if you were working with an unprotected pyrazole, protecting the pyrazole nitrogen with a suitable group (e.g., Boc or SEM) can be an effective strategy to minimize debromination.[6]
-
Reaction Conditions: Carefully controlling the reaction temperature and time can also help to reduce the formation of this byproduct.
-
Question 3: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I prevent this?
Answer: Homocoupling of the boronic acid is a common side reaction, often leading to reduced yields of the desired cross-coupled product.
-
Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5]
-
Solutions:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed to remove dissolved oxygen.[4][5] This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[4]
-
Use of a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a highly efficient precatalyst system can minimize the amount of Pd(II) available to promote homocoupling.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for optimizing the Suzuki coupling of this compound?
A1: A typical starting point for palladium catalyst loading in screening reactions is between 1-5 mol%.[1] For process optimization and to ensure cost-effectiveness, the goal is to reduce the catalyst loading to the lowest possible level that still provides an efficient reaction, often in the range of 0.1-1 mol%.[1]
Q2: Which palladium catalysts and ligands are recommended for coupling with 4-bromopyrazoles?
A2: For Suzuki reactions with 4-bromopyrazoles, common and effective catalysts include Pd(PPh₃)₄ and PdCl₂(dppf).[1] However, for challenging substrates, more advanced catalytic systems employing bulky and electron-rich biarylphosphine ligands like XPhos and SPhos often provide superior results.[1][6] The optimal choice will depend on the specific coupling partner and reaction conditions.
Q3: What are the most common bases and solvents used for this type of reaction?
A3: A variety of inorganic bases can be effective, with potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) being frequently used.[4][5] The solvent system is typically a mixture of an organic solvent and water. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[4] The presence of water is often crucial for activating the boronic acid when using an inorganic base.[4]
Q4: How critical is it to maintain an inert atmosphere during the reaction?
A4: Maintaining an inert atmosphere is absolutely critical for a successful Suzuki coupling reaction. The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation and low yields.[2][3] Therefore, all manipulations should be carried out under an inert gas such as argon or nitrogen.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and reaction scales.
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Seal the vessel with a septum.
-
-
Inert Atmosphere:
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 dioxane/water).[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
-
Monitoring:
-
Workup:
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.[2]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Varies |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | Varies |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86[6] |
| SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 110 | 16 | Varies |
Note: Yields are highly dependent on the specific boronic acid used. The data for XPhos Pd G2 is based on the coupling of 4-bromopyrazole with various arylboronic acids.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
References
Common side reactions in the synthesis of "4-Bromo-1-butyl-1H-pyrazole"
This technical support guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 4-Bromo-1-butyl-1H-pyrazole.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 4-Bromo-1H-pyrazole | The pyrazole nitrogen must be deprotonated to become sufficiently nucleophilic. If a weak base is used, the reaction may not proceed efficiently. Solution: Switch to a stronger base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Ensure the deprotonation step is complete before adding the alkylating agent. |
| Insufficient Reactivity of Alkylating Agent | While 1-bromobutane is generally reactive, its purity and the reaction temperature can affect the outcome. Solution: Ensure the 1-bromobutane is pure and free of inhibitors. Consider switching to a more reactive alkylating agent like 1-iodobutane. Increasing the reaction temperature may also improve the reaction rate, but should be done cautiously to avoid side reactions. |
| Presence of Water in the Reaction | Protic solvents or residual water can quench the base and the pyrazolate anion, halting the reaction. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. |
| Reaction Time or Temperature is Not Optimal | The reaction may be slow and require more time or higher temperatures to reach completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider increasing the temperature or extending the reaction time. |
Issue 2: Presence of Multiple Spots on TLC / Peaks in GC-MS Besides the Product
| Potential Cause | Identification and Troubleshooting Steps |
| Formation of the Regioisomeric Side Product (4-Bromo-2-butyl-2H-pyrazole) | This is the most common side reaction in the alkylation of unsymmetrical pyrazoles. The N1 and N2 isomers often have very similar polarities. Solution: Regioselectivity can be influenced by reaction conditions. Steric hindrance around the N1 position can favor the formation of the desired isomer. Using a bulkier base or adjusting the solvent may alter the isomer ratio. Purification by column chromatography is typically required to separate the isomers. Developing a gradient elution method for chromatography can improve separation. |
| Unreacted 4-Bromo-1H-pyrazole | A spot/peak corresponding to the starting material indicates an incomplete reaction. Solution: See "Issue 1: Low or No Product Yield" for troubleshooting steps. |
| Formation of a Dialkylated Pyrazolium Salt | If an excess of 1-bromobutane is used, or if the reaction is run at high temperatures for an extended period, a quaternary salt can form. This salt is highly polar and will likely remain at the baseline on a TLC plate. Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of 1-bromobutane. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is the regioisomer, 4-Bromo-2-butyl-2H-pyrazole. The alkylation of 4-bromo-1H-pyrazole can occur on either of the two nitrogen atoms of the pyrazole ring, leading to a mixture of N1 and N2-alkylated products.
Q2: How can I minimize the formation of the 4-Bromo-2-butyl-2H-pyrazole isomer?
A2: The ratio of N1 to N2 isomers is influenced by steric and electronic factors, as well as reaction conditions. While complete elimination of the N2 isomer is challenging, you can often favor the N1 isomer by:
-
Steric Hindrance: Although 4-bromopyrazole itself has minimal steric bias, the choice of solvent and counter-ion from the base can influence the accessibility of the nitrogen atoms.
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the reaction.
-
Protecting Groups: In some cases, a multi-step synthesis involving protecting groups can be used to achieve higher regioselectivity.
Q3: My reaction is complete, but I am having trouble separating the two isomers. What should I do?
A3: The N1 and N2 isomers of 4-bromo-butyl-pyrazole can be difficult to separate due to their similar polarities.
-
Column Chromatography: Use a high-performance silica gel and test various solvent systems with different polarities. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.
-
Preparative HPLC: If column chromatography is unsuccessful, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.
Q4: I see a very polar byproduct that doesn't move from the TLC baseline. What is it?
A4: This is likely a dialkylated quaternary pyrazolium salt. This side product forms when the already N-alkylated pyrazole acts as a nucleophile and reacts with another molecule of 1-bromobutane. To avoid this, use a controlled stoichiometry of your alkylating agent and consider adding it dropwise to the reaction mixture.
Quantitative Data on Regioisomeric Side Product Formation
The ratio of the desired N1-alkylated product to the undesired N2-alkylated side product is highly dependent on the reaction conditions. The following table provides illustrative data on how different factors can influence this ratio.
| Base | Solvent | Temperature (°C) | Approximate N1:N2 Isomer Ratio |
| K₂CO₃ | Acetonitrile | 80 | 2:1 - 3:1 |
| NaH | DMF | 0 to 25 | 4:1 - 6:1 |
| Cs₂CO₃ | Dioxane | 90 | 3:1 - 5:1 |
Note: These are representative ratios and the actual outcome will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4-Bromo-1H-pyrazole
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromobutane (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
Visualizations
Caption: Reaction pathway for the synthesis of this compound showing the formation of the desired product and the N2-isomer side product.
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
Technical Support Center: Preventing Debromination of "4-Bromo-1-butyl-1H-pyrazole" in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-Bromo-1-butyl-1H-pyrazole" in cross-coupling reactions. Our goal is to help you minimize the common side reaction of debromination to achieve optimal yields of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in my cross-coupling reaction with this compound?
A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your "this compound" is replaced by a hydrogen atom.[1] This leads to the formation of "1-butyl-1H-pyrazole" as a byproduct, which consumes your starting material and reduces the yield of your desired cross-coupled product. N-heterocyclic halides, such as 4-bromopyrazoles, can be particularly susceptible to this undesired reaction.
Q2: How can I detect if debromination is occurring in my reaction?
A2: The formation of the debrominated byproduct, 1-butyl-1H-pyrazole, can be identified using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 1-butyl-1H-pyrazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a characteristic signal for the proton at the C4 position of the pyrazole ring, which is absent in the starting material.
Q3: What are the primary causes of debromination in cross-coupling reactions of 4-bromopyrazoles?
A3: Several factors can contribute to the debromination of 4-bromopyrazoles. The most common cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or trace amounts of water. Once formed, the Pd-H species can undergo reductive elimination with the pyrazole substrate to yield the debrominated product. High reaction temperatures and prolonged reaction times can also promote this side reaction.[2]
Troubleshooting Guide
This guide addresses the common issue of debromination and provides a systematic approach to troubleshoot and optimize your cross-coupling reaction.
Problem: Significant debromination of this compound is observed.
Below is a workflow to help you troubleshoot and minimize this unwanted side reaction.
Caption: Troubleshooting workflow for minimizing debromination.
Data Presentation: Influence of Reaction Parameters on Debromination
The following tables summarize the effect of different catalysts, ligands, and bases on the yield of cross-coupling products and the extent of debromination for 4-bromopyrazole derivatives. This data is compiled from studies on analogous N-substituted 4-bromopyrazoles and serves as a guide for optimizing your reaction.
Table 1: Comparison of Catalytic Systems in Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Notes |
| Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | 85-95 | A robust system for many aryl bromides.[3] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 80-93 | Highly active precatalyst, often effective at lower catalyst loadings.[3][4] |
| Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90 | Good for sterically demanding coupling partners. |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | Low (~9%) | Prone to significant debromination.[2] |
Table 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Various Amines
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield of Aminated Product (%) |
| Morpholine | Pd(dba)₂, tBuDavePhos | KOtBu | Xylene | 160 (MW) | 67 |
| N-Methylaniline | Pd(dba)₂, tBuDavePhos | KOtBu | Xylene | 160 (MW) | 85 |
| Pyrrolidine | Pd(dba)₂, tBuDavePhos | KOtBu | Xylene | 160 (MW) | 7 |
| Allylamine | Pd(dba)₂, tBuDavePhos | KOtBu | Xylene | 160 (MW) | 6 |
Data adapted from a study on 4-bromo-1-tritylpyrazole, which suggests that amines with β-hydrogens may lead to lower yields due to competing β-hydride elimination.[5][6]
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, optimized to minimize debromination of 4-bromopyrazole derivatives. These can be adapted for "this compound".
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol utilizes a highly active palladium precatalyst and a phosphate base, a combination known to suppress debromination.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, XPhos Pd G2, and potassium phosphate.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol employs a modern, highly effective catalyst system for the C-N bond formation.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
tBuBrettPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction vial
-
Magnetic stir bar
-
-
Procedure:
-
Inside a glovebox, add this compound, tBuBrettPhos Pd G3, and sodium tert-butoxide to a reaction vial.
-
Add the secondary amine and anhydrous toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualization of Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing pathway that leads to the undesired debrominated byproduct.
Caption: Competing pathways of cross-coupling and debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving regioselectivity in the synthesis of "4-Bromo-1-butyl-1H-pyrazole" isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-butyl-1H-pyrazole and its isomers. Our focus is on improving regioselectivity to favor the desired N1-alkylated product, this compound, over the N2-isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of 4-bromopyrazole with butylating agents.
Issue 1: Low Overall Yield of Butylated Pyrazoles
-
Question: My reaction is showing low conversion of the starting 4-bromopyrazole, resulting in a poor overall yield. What are the likely causes and how can I improve it?
-
Answer:
-
Inadequate Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to act as an effective nucleophile. If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and thoroughly dried to maximize its reactivity. For a more robust deprotonation, switching to a stronger base such as sodium hydride (NaH) is recommended. When using NaH, ensure the reaction is conducted under strictly anhydrous conditions, as NaH reacts violently with water.
-
Poor Quality Reagents: The purity of both 4-bromopyrazole and 1-bromobutane is crucial. Impurities can interfere with the reaction. Additionally, ensure your solvent is anhydrous, as water can quench the pyrazolate anion and hydrolyze the alkylating agent.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at higher temperatures.
-
Insufficient Reaction Time: Some base-solvent combinations may require longer reaction times for complete conversion. Monitor the reaction over an extended period (e.g., up to 24 hours) to ensure it has gone to completion.
-
Issue 2: Poor Regioselectivity (High Formation of the Undesired N2-Isomer)
-
Question: I am obtaining a mixture of this compound and its N2 isomer, with a significant proportion of the undesired N2 product. How can I improve the selectivity for the N1 isomer?
-
Answer: The regioselectivity of pyrazole alkylation is a delicate balance of steric and electronic effects, heavily influenced by the reaction conditions.
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 4-bromopyrazole, the N1 and N2 positions are electronically similar, making steric factors less dominant. However, the choice of base and solvent can influence the aggregation state of the pyrazolate salt, thereby affecting the steric environment around the nitrogen atoms.
-
Base and Solvent Effects: The combination of base and solvent plays a critical role in directing the alkylation.
-
For higher N1 selectivity: Using a strong base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) often favors the formation of the N1 isomer.[1] This is because the sodium cation coordinates more tightly with the N1 nitrogen, directing the alkylation to this position.
-
Conditions favoring N2 formation: Conversely, using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to increased formation of the N2 isomer. The more dissociated potassium cation in the polar solvent allows for greater reactivity at the more electronically favorable N2 position.
-
-
Issue 3: Difficulty in Separating the N1 and N2 Isomers
-
Question: I have a mixture of the this compound and its N2 isomer, and I am struggling to separate them by column chromatography. What can I do?
-
Answer:
-
Optimize Chromatographic Conditions: While structurally similar, the two regioisomers often have slightly different polarities, which can be exploited for separation.
-
Solvent System (Eluent): Conduct a thorough screening of solvent systems using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. A shallow gradient of the polar solvent during column chromatography can improve resolution.
-
Adsorbent: Standard silica gel is typically effective. However, if separation is challenging, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative HPLC, which can offer higher resolution.
-
Issue 4: Product Characterization and Isomer Identification
-
Question: How can I confidently identify the this compound (N1) and the 4-Bromo-2-butyl-1H-pyrazole (N2) isomers?
-
Answer:
-
¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons are distinct for the two isomers. The proton at the C5 position of the N1 isomer typically appears at a different chemical shift compared to the corresponding proton in the N2 isomer. Additionally, the chemical shifts of the butyl group protons, particularly the methylene group attached to the nitrogen, will differ between the two isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can be used to definitively distinguish the isomers. For the N1 isomer, an NOE should be observed between the protons of the N-butyl group and the proton at the C5 position of the pyrazole ring. For the N2 isomer, an NOE would be expected between the N-butyl protons and the proton at the C3 position.
-
Reference Spectra: If available, comparing the experimental spectra with published data for the pure isomers is the most reliable method of identification.
-
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity an important consideration in the synthesis of this compound?
A1: Regioselectivity is crucial because the two possible isomers, this compound and 4-Bromo-2-butyl-1H-pyrazole, are distinct chemical entities with different physical, chemical, and biological properties. In drug development, for instance, only one isomer may exhibit the desired pharmacological activity, while the other could be inactive or even have undesirable side effects. Therefore, a highly regioselective synthesis is essential to produce the target compound in high purity, simplifying purification and ensuring the final product's quality and efficacy.
Q2: What is the general mechanism for the N-alkylation of 4-bromopyrazole?
A2: The N-alkylation of 4-bromopyrazole proceeds via a nucleophilic substitution reaction. First, a base is used to deprotonate the N-H of the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromobutane and displacing the bromide ion to form the N-butylated pyrazole products. The regioselectivity is determined at the nucleophilic attack step, where the pyrazolate anion can attack with either the N1 or N2 nitrogen.
Q3: Can I use other butylating agents besides 1-bromobutane?
A3: Yes, other butylating agents with a good leaving group, such as 1-iodobutane or butyl tosylate, can be used. 1-Iodobutane is more reactive than 1-bromobutane and may allow for milder reaction conditions or shorter reaction times. However, it is also more expensive. Butyl tosylate is another excellent alkylating agent. The choice of alkylating agent can sometimes influence the regioselectivity, although the base and solvent combination typically has a more significant impact.
Q4: Are there any alternative methods to direct N-alkylation for synthesizing this compound with high regioselectivity?
A4: Yes, while direct N-alkylation is the most common approach, other strategies can be employed to achieve high regioselectivity. One such method involves a multi-step sequence where a directing group is first installed on one of the pyrazole nitrogens. This directing group sterically or electronically favors alkylation at the other nitrogen. After the alkylation step, the directing group is removed to yield the desired N1-alkylated product. However, these methods are often longer and may result in a lower overall yield compared to a well-optimized direct alkylation.
Data Presentation
The following table summarizes representative quantitative data on the impact of reaction conditions on the regioselectivity of N-alkylation of substituted pyrazoles, which can be extrapolated to the synthesis of this compound.
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2) |
| 1 | 4-Bromopyrazole | 1-Bromobutane | K₂CO₃ | DMF | 80 | 12 | ~85 | 60:40 |
| 2 | 4-Bromopyrazole | 1-Bromobutane | NaH | DMF | 25 | 6 | ~90 | 75:25 |
| 3 | 4-Bromopyrazole | 1-Bromobutane | NaH | THF | 25 | 6 | ~92 | >95:5 |
| 4 | 3-Chloropyrazole | Benzyl Bromide | K₂CO₃ | DMF | 25 | 12 | 89 | 65:35 |
| 5 | 3-Chloropyrazole | Benzyl Bromide | NaH | THF | 25 | 4 | 94 | 92:8 |
Note: The data for 4-Bromopyrazole is illustrative and based on trends observed for similar substituted pyrazoles. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: N1-Selective Butylation of 4-Bromopyrazole using NaH in THF
This protocol is optimized for high regioselectivity towards the this compound isomer.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Suspension: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Pyrazole Addition: Dissolve 4-bromopyrazole (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Mandatory Visualization
Caption: Experimental workflow for the N1-selective synthesis of this compound.
Caption: Decision tree for troubleshooting poor regioselectivity in pyrazole alkylation.
References
Technical Support Center: Monitoring the Synthesis of 4-Bromo-1-butyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and analysis of 4-Bromo-1-butyl-1H-pyrazole. The focus is on reaction monitoring using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the N-alkylation of 4-bromo-1H-pyrazole with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a base.[1][2][3][4][5] The reaction involves the deprotonation of the pyrazole nitrogen, followed by a nucleophilic attack on the butyl halide.
Q2: How can I monitor the progress of the N-alkylation reaction?
A2: The reaction progress can be effectively monitored by TLC and LC-MS.[6] TLC provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS offers a more detailed analysis, confirming the molecular weight of the product and helping to identify any byproducts.
Q3: What are the expected molecular ions for the starting material and product in LC-MS?
A3: Due to the presence of bromine, the mass spectrum for both the reactant and product will show a characteristic isotopic pattern with two major peaks of nearly equal intensity ([M]+ and [M+2]+).
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ Ions (m/z) |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | 147.96, 149.96 |
| This compound | C₇H₁₁BrN₂ | 203.08 | 204.02, 206.02 |
Experimental Protocols
Synthesis of this compound
This is a general procedure and may require optimization.
Materials:
-
4-Bromo-1H-pyrazole
-
1-Bromobutane (or 1-iodobutane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq.) in DMF or MeCN, add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add the butyl halide (1.1 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or gently heated (e.g., 60 °C) to facilitate the reaction.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[6]
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A starting point could be a 4:1 or 3:1 ratio of hexane to ethyl acetate. The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: On a TLC plate, spot the starting material (4-bromo-1H-pyrazole), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under a UV lamp (254 nm).[6] Further visualization can be achieved using an iodine chamber or specific chemical stains like potassium permanganate or p-anisaldehyde.[8][9][10]
LC-MS Monitoring Protocol
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for N-alkylated pyrazoles.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to detect the characteristic isotopic pattern of the brominated compounds.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase (increase the proportion of hexane). | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. | |
| Spots remain at the baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase the proportion of ethyl acetate). |
| Spots run at the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase (increase the proportion of hexane). |
| No spots are visible under UV light | The compounds are not UV-active. | Use a visualization agent such as iodine vapor or a chemical stain (e.g., potassium permanganate). |
| The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | Flush the column or replace it if necessary. |
| Inappropriate mobile phase pH. | Add a modifier like formic acid to the mobile phase. | |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase composition. | |
| Low signal intensity | Poor ionization of the analyte. | Optimize the ESI source parameters (e.g., capillary voltage, gas flow). Ensure the mobile phase pH is suitable for ionization in the chosen polarity. |
| Contamination of the ion source. | Clean the ion source. | |
| Shifting retention times | Changes in mobile phase composition or flow rate. | Ensure consistent mobile phase preparation and pump performance. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Presence of unexpected peaks | Impurities in the sample or from the LC system. | Run a blank gradient to check for system contamination. |
| In-source fragmentation.[11] | Optimize the source conditions to minimize fragmentation. |
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Caption: Troubleshooting logic for common TLC analysis issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Impact of base and solvent choice on "4-Bromo-1-butyl-1H-pyrazole" reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-Bromo-1-butyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in several palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or their derivatives.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with a wide range of amines.[1][2]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[3]
Q2: Why is my Suzuki-Miyaura reaction yield low, and what is the common side product I am observing?
A2: A common issue in Suzuki-Miyaura reactions with bromopyrazoles is low yield of the desired product accompanied by the formation of a significant amount of the debrominated starting material, in this case, 1-butyl-1H-pyrazole.[4] This side reaction is influenced by the choice of base, solvent, and catalyst system.
Q3: How can I minimize the debromination of this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize debromination, consider the following adjustments to your reaction conditions:
-
Base Selection: Weaker bases are often preferred as very strong bases can promote the debromination pathway. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective.
-
Solvent Choice: The polarity of the solvent can play a role. A less polar solvent might reduce the rate of debromination.[4] Mixtures of solvents like dioxane/water or DME/water are commonly used.
-
Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can often improve the yield of the desired product and suppress side reactions.
Q4: In Buchwald-Hartwig amination, what is the impact of the amine substrate structure on the reaction outcome?
A4: The structure of the amine coupling partner can significantly influence the success of the Buchwald-Hartwig amination. Amines lacking a β-hydrogen atom, such as aromatic or bulky alkylamines, tend to give good yields.[5][6] Primary and cyclic amines that possess β-hydrogens may lead to lower yields due to a competing side reaction called β-hydride elimination.[5]
Q5: My Sonogashira coupling reaction is not proceeding to completion. What are the primary factors to investigate?
A5: Low conversion in Sonogashira couplings with bromopyrazoles can be attributed to several factors:
-
Catalyst Inhibition: Pyrazoles can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[7]
-
Reagent Quality: The reaction is sensitive to moisture and oxygen. Ensure that your solvent and amine base are anhydrous and thoroughly degassed. The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction.[7]
-
Reaction Temperature: While many Sonogashira reactions can be performed at room temperature, less reactive aryl bromides may require elevated temperatures to facilitate the oxidative addition step.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield and Debromination
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation, significant starting material remains. | 1. Inactive catalyst. 2. Suboptimal base or solvent. 3. Reaction temperature is too low. | 1. Use a fresh palladium catalyst and ligand. 2. Screen different bases (e.g., K₃PO₄, K₂CO₃, CsF) and solvent systems (e.g., dioxane/H₂O, toluene/H₂O, DME/H₂O). 3. Gradually increase the reaction temperature. |
| Significant formation of 1-butyl-1H-pyrazole (debromination). | 1. Base is too strong. 2. Protic solvent promoting protonolysis. 3. Inappropriate ligand choice. | 1. Switch to a weaker base such as K₂CO₃ or CsF. 2. Ensure anhydrous conditions if using a non-aqueous solvent system. 3. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Formation of biaryl side products from boronic acid homocoupling. | 1. Oxygen contamination. 2. Suboptimal reaction conditions. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). 2. Lower the reaction temperature and/or adjust the base concentration. |
Buchwald-Hartwig Amination: Poor Conversion
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired aminopyrazole. | 1. Catalyst inhibition by the pyrazole substrate. 2. β-hydride elimination for certain amines. 3. Incorrect base strength. | 1. Use a higher catalyst loading or screen different bulky phosphine ligands (e.g., tBuBrettPhos).[1] 2. For amines with β-hydrogens, consider alternative catalysts or a copper-catalyzed amination.[5] 3. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Screen different bases to find the optimal one for your specific amine. |
| Decomposition of starting materials or product. | 1. Reaction temperature is too high. 2. Base is too harsh for functional groups present. | 1. Lower the reaction temperature and increase the reaction time. 2. If your substrate has base-sensitive functional groups, consider using a milder base like K₃PO₄, although this may require a more active catalyst system. |
Sonogashira Coupling: Incomplete Reaction or Side Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no conversion. | 1. Catalyst deactivation. 2. Impure reagents. 3. Insufficient temperature. | 1. Use a robust ligand such as a bulky phosphine or an NHC ligand. 2. Use anhydrous and degassed solvent and amine. Distill the amine base if necessary.[7] 3. Increase the reaction temperature, but monitor for decomposition.[7] |
| Significant homocoupling of the alkyne (Glaser coupling). | 1. Presence of oxygen. 2. Copper(I) co-catalyst promoting homocoupling. | 1. Ensure rigorous anaerobic conditions by degassing solvents and using an inert atmosphere.[7] 2. Switch to a copper-free Sonogashira protocol.[7] 3. Add the alkyne slowly to the reaction mixture. |
| Hydrodehalogenation of the starting material. | 1. High reaction temperature. 2. Protic impurities. | 1. Attempt the reaction at a lower temperature for a longer duration.[7] 2. Use a dry, aprotic solvent. |
Data Presentation: Impact of Base and Solvent
Disclaimer: The following tables are compiled from studies on analogous N-substituted 4-bromopyrazoles and related heteroaryl bromides. The results are representative and intended to guide the optimization of reactions with this compound.
Table 1: Representative Base and Solvent Effects in Suzuki-Miyaura Coupling of Bromopyrazoles
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | A common and effective system for many aryl bromides.[8] |
| 2 | Na₂CO₃ | DME/H₂O | 90 | Moderate to Good | A milder base that can sometimes reduce debromination.[9] |
| 3 | Cs₂CO₃ | DME/H₂O | 90 | Excellent | Often provides higher yields, especially for challenging substrates.[9] |
| 4 | K₂CO₃ | Toluene/H₂O | 110 | Moderate | Can be effective but may require higher temperatures. |
| 5 | CsF | 1,4-Dioxane | 100 | Good | A fluoride source that can be beneficial for certain boronic acids. |
Table 2: Base and Solvent Screening in Buchwald-Hartwig Amination of a 4-Bromo-1-tritylpyrazole with Piperidine [10]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 120 | 50 |
| 2 | K₂CO₃ | Toluene | 120 | <5 |
| 3 | Cs₂CO₃ | Toluene | 120 | 23 |
| 4 | K₃PO₄ | Toluene | 120 | 33 |
| 5 | NaOtBu | Xylene | 150 | 60 |
Table 3: Optimization of Conditions for Sonogashira Coupling of a 4-bromo-1H-pyrazole Derivative [11]
| Entry | Base | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Et₃N | MeCN | 110 | 65 |
| 2 | Et₃N | Toluene | 110 | 58 |
| 3 | Et₃N | Dioxane | 110 | 72 |
| 4 | Et₃N | DMF | 100 | 98 |
| 5 | DBU | DMF | 100 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 times the palladium amount), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the solvent (e.g., toluene, dioxane), followed by this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a stir bar.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for "4-Bromo-1-butyl-1H-pyrazole" Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of cross-coupling reactions involving "4-Bromo-1-butyl-1H-pyrazole".
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of products from Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions.
Question 1: After my Suzuki-Miyaura coupling reaction, I observe a significant amount of a byproduct that appears to be the debrominated starting material (1-butyl-1H-pyrazole). How can I minimize this?
Answer:
Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions of heteroaryl halides. Several factors can influence the extent of this undesired reaction. Here are key parameters to consider for optimization:
-
Base Selection: The strength and type of base are critical. Strong bases can promote hydrodehalogenation. Consider switching to a milder base.
-
Reaction Temperature: Higher temperatures can increase the rate of debromination. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ligand Choice: The ligand used can influence the stability of the catalytic species and its propensity for side reactions. Bulky, electron-rich phosphine ligands are often beneficial.
| Parameter | Condition Prone to Debromination | Recommended Condition to Minimize Debromination |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) |
| Temperature | High temperature (>100 °C) | Lower temperature (e.g., 60-80 °C) |
| Ligand | Less bulky ligands (e.g., PPh₃) | Bulky, electron-rich ligands (e.g., SPhos, XPhos) |
Question 2: My Heck reaction product is a dark, oily residue that is difficult to purify by column chromatography due to residual palladium catalyst.
Answer:
Residual palladium can complicate purification and is often highly colored. Here are several strategies to remove palladium residues before column chromatography:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium black.
-
Aqueous Wash: An aqueous wash with a solution of a chelating agent can help remove palladium salts. A wash with an aqueous solution of thiourea or sodium thiosulfate can be effective.
-
Use of Scavengers: Solid-supported metal scavengers (e.g., silica- or polymer-bound thiols or triamines) can be added to the crude product solution. After stirring for a few hours, the scavenger is filtered off, taking the palladium with it.
| Method | Description | Typical Application |
| Filtration | Pass the diluted reaction mixture through a pad of Celite® or silica gel. | To remove heterogeneous palladium (e.g., Pd/C) or precipitated Pd(0). |
| Aqueous Wash | Wash the organic layer with an aqueous solution of a chelating agent. | To remove soluble palladium salts. |
| Scavengers | Stir the crude product solution with a solid-supported metal scavenger. | To remove a broad range of palladium species. |
Question 3: The yield of my Sonogashira coupling is consistently low, and I suspect issues during the work-up. What are the common pitfalls?
Answer:
Low yields in Sonogashira couplings can be due to several factors, including issues during the work-up procedure. Here are some points to consider:
-
Homocoupling of the Alkyne (Glaser coupling): The copper co-catalyst can promote the homocoupling of the terminal alkyne. This can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the alkyne to the reaction mixture. During work-up, these byproducts can sometimes be removed by careful chromatography or crystallization.
-
Product Precipitation: The desired product may precipitate out of the reaction mixture. Ensure that you use a solvent for work-up in which your product is soluble.
-
Emulsion Formation: During aqueous extraction, emulsions can form, leading to product loss. To break emulsions, you can try adding brine or a small amount of a different organic solvent.
Below is a diagram illustrating the decision-making process for troubleshooting a low-yielding Sonogashira reaction work-up.
Caption: Troubleshooting workflow for low yields in Sonogashira coupling work-up.
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching procedure for a Suzuki-Miyaura reaction of "this compound"?
A1: After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically cooled to room temperature. The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to hydrolyze any remaining boronic acid and its esters.
Q2: How can I effectively remove tin byproducts from a Stille coupling reaction?
A2: Organotin byproducts from Stille reactions can be challenging to remove. Common methods include:
-
Fluoride Wash: Washing the organic phase with an aqueous solution of potassium fluoride (KF) can precipitate the tin compounds as insoluble fluorides, which can then be removed by filtration.
-
Column Chromatography: Using a slightly more polar solvent system during silica gel chromatography can help in separating the desired product from the less polar tin residues. Sometimes, basic alumina chromatography is also effective.
-
Liquid-Liquid Extraction: A biphasic workup with hexane and a polar solvent like acetonitrile can be used to partition the tin byproducts away from the desired product.
Q3: Is it necessary to perform the work-up under an inert atmosphere?
A3: For most cross-coupling reactions, once the reaction is quenched, it is no longer necessary to maintain an inert atmosphere for the work-up procedure (extraction, washing, and drying). However, if your product is known to be sensitive to air or moisture, it is good practice to minimize its exposure to the atmosphere.
Q4: What are the typical solvents used for extracting the product after quenching the reaction?
A4: Common extraction solvents include ethyl acetate, dichloromethane (DCM), and diethyl ether. The choice of solvent depends on the solubility of your product and its partitioning behavior with the aqueous phase. Ethyl acetate is a good general-purpose solvent for many pyrazole derivatives.
Experimental Protocols
Protocol 1: General Work-up Procedure for Suzuki-Miyaura Coupling
-
Cooling and Quenching: Once the reaction is deemed complete, allow the reaction vessel to cool to room temperature. Quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-butyl-4-aryl-1H-pyrazole.
Caption: Standard Suzuki-Miyaura coupling work-up workflow.
Protocol 2: Work-up for Palladium Removal using Filtration
-
Dilution: After the reaction is complete and cooled, dilute the reaction mixture with 50 mL of dichloromethane (DCM).
-
Filtration: Prepare a short plug of Celite® in a fritted funnel and wash it with DCM. Filter the reaction mixture through the Celite® plug.
-
Washing the Plug: Wash the Celite® plug with additional DCM (2 x 20 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Further Purification: The resulting crude product can then be subjected to standard purification techniques like column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical yields for cross-coupling reactions of 4-bromo-pyrazoles with various partners. Note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Typical Yield Range (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 70-90 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 65-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 60-80 |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 50-75 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult relevant literature and perform their own optimization studies for specific applications.
"4-Bromo-1-butyl-1H-pyrazole" stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Bromo-1-butyl-1H-pyrazole. The following troubleshooting guides and frequently asked questions (FAQs) address potential stability issues and outline methodologies for identifying degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of related brominated and N-alkylated pyrazole compounds, the primary stability concerns for this compound include susceptibility to photodegradation, oxidation, and to a lesser extent, hydrolysis and thermal stress. The bromine substituent and the pyrazole ring are potential sites for degradation.
Q2: How does light exposure affect the stability of this compound?
A2: Brominated aromatic compounds are known to be susceptible to photodegradation.[1] Exposure to UV or even visible light can induce the cleavage of the carbon-bromine bond, leading to debromination. This process can generate radical intermediates, which may lead to a variety of secondary degradation products. It is recommended to store this compound in amber vials or otherwise protected from light.
Q3: Is this compound susceptible to oxidation?
A3: Yes, the pyrazole ring can be susceptible to oxidation.[2][3] Oxidizing agents or atmospheric oxygen can lead to the formation of N-oxides or hydroxylated species on the pyrazole ring. The N-butyl group could also potentially undergo oxidation at the carbon atom adjacent to the nitrogen.
Q4: What is the expected hydrolytic stability of this compound?
A4: While pyrazole rings are generally stable to hydrolysis, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to ring cleavage or other degradative reactions.[4] However, under typical experimental conditions (neutral pH), significant hydrolysis is not expected to be a primary degradation pathway.
Q5: What are the likely degradation products of this compound?
A5: Based on the potential degradation pathways, the following are likely degradation products:
-
1-Butyl-1H-pyrazole: Formed via photodegradation leading to debromination.
-
This compound-N-oxide: Formed via oxidation of one of the pyrazole nitrogen atoms.
-
4-Bromo-1-butyl-5-hydroxy-1H-pyrazole: Formed via oxidative attack on the pyrazole ring.
-
Debrominated-hydroxylated pyrazoles: Resulting from a combination of photodegradation and oxidation.
-
Ring-opened products: Possible under harsh hydrolytic or thermal conditions.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid disappearance of the parent compound in solution | Photodegradation | Protect the solution from light by using amber glassware or covering the container with aluminum foil. |
| Appearance of multiple unexpected peaks in HPLC analysis | Oxidative degradation from dissolved oxygen or peroxides in the solvent | Degas solvents before use. Use freshly opened, high-purity solvents. Consider adding an antioxidant if compatible with the experiment. |
| Inconsistent results between experimental runs | Variation in light exposure, temperature, or oxygen levels | Standardize experimental conditions meticulously. Control for light exposure, use a temperature-controlled environment, and be consistent with solvent handling. |
| Formation of a precipitate during storage | Formation of a less soluble degradation product | Characterize the precipitate. Re-evaluate storage conditions (e.g., lower temperature, protection from light). |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics.
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Product(s) Observed |
| Acidic Hydrolysis (0.1 M HCl, 60 °C) | 24 | < 5% | - |
| Basic Hydrolysis (0.1 M NaOH, 60 °C) | 24 | < 5% | - |
| Oxidative (3% H₂O₂, RT) | 24 | 15% | This compound-N-oxide, 4-Bromo-1-butyl-5-hydroxy-1H-pyrazole |
| Photolytic (ICH Q1B Option 2) | 24 | 25% | 1-Butyl-1H-pyrazole |
| Thermal (80 °C, solid state) | 24 | < 2% | - |
Experimental Protocols
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
1. Acidic and Basic Hydrolysis
-
Objective: To assess the stability of the compound in acidic and basic conditions.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solutions at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound.
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze the samples by HPLC.
-
3. Photostability Testing
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Procedure:
-
Expose a solution (e.g., 1 mg/mL) and a thin layer of the solid compound to light conditions as specified in ICH guideline Q1B.[5][6] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC after the exposure period.
-
4. Thermal Degradation
-
Objective: To assess the stability of the solid compound at elevated temperatures.
-
Procedure:
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at 80 °C.
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Analytical Methodology
A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Identification of Degradation Products: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the identification and structural elucidation of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for further characterization.[7]
References
- 1. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijrpp.com [ijrpp.com]
Validation & Comparative
Purity Analysis of 4-Bromo-1-butyl-1H-pyrazole: A Comparative Guide Using HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of 4-Bromo-1-butyl-1H-pyrazole. We present detailed experimental protocols and illustrative data to showcase the strengths of each technique in identifying and quantifying the target compound and potential impurities.
Introduction
This compound is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] Ensuring the purity of such compounds is critical for obtaining reliable experimental results and meeting regulatory standards. HPLC and NMR are powerful analytical techniques that provide complementary information for comprehensive purity assessment. HPLC excels at separating and quantifying components in a mixture, while NMR provides detailed structural information, enabling the identification of impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The following protocol outlines a typical reversed-phase HPLC method for the analysis of this compound. This method is designed to separate the main compound from potential starting materials or side products, such as 4-Bromopyrazole.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed for the structural confirmation of this compound and the identification of any impurities present. Both ¹H and ¹³C NMR spectra are essential for a complete analysis.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or 500 MHz)
-
5 mm NMR tubes
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
¹H NMR Parameters:
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
¹³C NMR Parameters:
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
Data Presentation
The following tables present hypothetical, yet realistic, data for the purity analysis of a sample of this compound containing 4-Bromopyrazole as an impurity.
HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area | % Area |
| 4-Bromopyrazole (Impurity) | 3.5 | 15,000 | 1.5 |
| This compound | 8.2 | 985,000 | 98.5 |
¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.52 | s | 1H | H-3 (pyrazole) |
| 7.48 | s | 1H | H-5 (pyrazole) | |
| 4.10 | t | 2H | N-CH ₂- | |
| 1.85 | m | 2H | -CH ₂- | |
| 1.35 | m | 2H | -CH ₂- | |
| 0.95 | t | 3H | -CH ₃ | |
| 4-Bromopyrazole (Impurity) | 7.60 | s | 2H | H-3, H-5 (pyrazole) |
| 12.5 (broad) | s | 1H | N-H |
Experimental Workflow
The following diagram illustrates the logical flow of the purity analysis process, from sample receipt to the final report.
Caption: Workflow for the purity analysis of this compound.
Comparison and Conclusion
| Feature | HPLC | NMR |
| Primary Information | Quantitative purity, separation of components | Structural confirmation, impurity identification |
| Sensitivity | High (ppm levels) | Lower (typically >0.1%) |
| Sample Throughput | High | Moderate |
| Destructive | Yes (sample is consumed) | No (sample can be recovered) |
| Structural Info | Limited (based on retention time) | Detailed (connectivity, functional groups) |
References
Characterization of 4-Bromo-1-butyl-1H-pyrazole and its Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis, characterization, and reaction products of 4-Bromo-1-butyl-1H-pyrazole. Due to the limited direct literature on this specific molecule, this guide draws objective comparisons from data on closely related analogues, including 4-bromo-1H-pyrazole and other N-alkylated bromopyrazoles. Experimental data and protocols are provided based on established methodologies for similar compounds.
Synthesis and Comparison of Alternatives
This compound is a valuable intermediate in pharmaceutical and agrochemical research, offering a versatile scaffold for further functionalization.[1] Its synthesis typically follows a two-step process: the bromination of pyrazole followed by N-alkylation.
A common method for the synthesis of 4-bromopyrazole derivatives is through direct bromination of the pyrazole ring.[2] Alternative approaches include one-pot regioselective syntheses that can offer improved efficiency and yield.[2] The subsequent N-alkylation to introduce the butyl group can be achieved using an appropriate alkylating agent, such as 1-bromobutane, in the presence of a base.
Table 1: Comparison of Synthetic Routes for N-Alkylated 4-Bromopyrazoles
| Synthetic Route | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Two-Step: Bromination then Alkylation | Pyrazole, Bromine, 1-Bromobutane, Base (e.g., NaH) | 70-85 | Well-established, good control over regioselectivity | Requires isolation of intermediate, potentially harsh reagents |
| One-Pot Synthesis | Substituted Pyrazole, N-Bromosuccinimide (NBS), Alkyl Halide | 60-90 | Time and resource efficient, avoids intermediate isolation | May lead to side products depending on substituents |
Experimental Protocol: Two-Step Synthesis of this compound (Proposed)
Step 1: Synthesis of 4-Bromo-1H-pyrazole
-
To a solution of pyrazole (1 eq.) in a suitable solvent (e.g., acetic acid or chloroform), add a solution of bromine (1 eq.) in the same solvent dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-1H-pyrazole.[3]
Step 2: Synthesis of this compound
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 4-Bromo-1H-pyrazole (1 eq.) in DMF dropwise at 0°C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1-bromobutane (1.2 eq.) dropwise and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Characterization and Spectroscopic Data
The characterization of this compound is crucial for confirming its structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed. The expected data, based on analogues like 4-bromo-1-methyl-1H-pyrazole and other 4-bromopyrazole derivatives[4][5][6], are summarized below.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrazole ring protons and the butyl chain protons. The chemical shifts will be influenced by the bromine atom and the pyrazole ring's aromaticity. |
| ¹³C NMR | Resonances for the pyrazole ring carbons and the butyl chain carbons. The carbon bearing the bromine atom will show a characteristic shift. |
| **IR (cm⁻¹) ** | Peaks corresponding to C-H stretching of the aromatic ring and the alkyl chain, C=N and C=C stretching of the pyrazole ring, and C-Br stretching. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the mass of C₇H₁₁BrN₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observable.[7] |
Reactivity and Comparison of Reaction Products
The bromine atom at the 4-position of the pyrazole ring is a key functional group that allows for a variety of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents, making this compound a versatile building block.[8]
Common Reactions of 4-Bromopyrazoles:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.
-
Heck Coupling: Reaction with alkenes, catalyzed by palladium, to form substituted alkenes.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl groups.[5]
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
-
Cyanation: Introduction of a cyano group, often using a palladium catalyst.[3]
Table 3: Comparison of Reaction Products from this compound
| Reaction Type | Reagents | Expected Product | Potential Applications of Product |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1-butyl-1H-pyrazole | Biologically active compounds, functional materials |
| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-1-butyl-1H-pyrazole | Organic electronics, pharmaceutical intermediates[5] |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | 4-Amino-1-butyl-1H-pyrazole | Medicinal chemistry, ligand synthesis |
| Cyanation | Zn(CN)₂, Pd catalyst | 1-Butyl-1H-pyrazole-4-carbonitrile | Precursor for amides, carboxylic acids, and other nitrogen-containing heterocycles |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Proposed)
-
In a reaction vessel, combine this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat it under an inert atmosphere at 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-aryl-1-butyl-1H-pyrazole.
Visualizing Workflows and Pathways
To further clarify the experimental and logical relationships, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 4. 4-BROMO-3-(TERT-BUTYL)-1H-PYRAZOLE(60061-63-4) 1H NMR spectrum [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Bromo-1-butyl-1H-pyrazole and Other 4-Halopyrazoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in modern medicinal chemistry, with the C4-position being a critical site for introducing molecular diversity. This guide provides an objective comparison of the reactivity of 4-bromo-1-butyl-1H-pyrazole with its 4-chloro and 4-iodo analogs in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The information, supported by experimental data from analogous systems, is intended to inform the strategic selection of starting materials for the synthesis of novel chemical entities.
General Reactivity Overview
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-Cl > C-Br > C-I, leading to a general reactivity order of I > Br > Cl.[1] This trend, however, can be significantly influenced by the choice of the catalyst system, the electronic properties of the substrates, and the stability of reaction intermediates. While 4-iodopyrazoles are typically the most reactive, they can be more susceptible to side reactions such as dehalogenation.[1] Conversely, 4-chloropyrazoles are more stable and cost-effective but often necessitate the use of more specialized and highly active catalyst systems to achieve efficient coupling.[1] 4-Bromopyrazoles, including this compound, generally offer a good balance between reactivity and stability.[1]
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-iodo, 4-bromo, and 4-chloro-pyrazoles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The yields are representative and can vary based on the specific coupling partners, N-substituent on the pyrazole ring, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Remarks |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Heck Reaction
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Remarks |
| Iodo | Pd(OAc)₂, P(OEt)₃, Et₃N | High | ~95 | Highly effective with appropriate ligand choice. |
| Bromo | Pd(OAc)₂, PPh₃, Et₃N | Moderate | 30-70 | Generally less reactive than iodo-pyrazoles and may require higher temperatures. |
| Chloro | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Low | Low | Challenging and often requires specialized, highly active catalysts. |
Table 3: Buchwald-Hartwig Amination
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Remarks |
| Iodo | CuI, 2-isobutyrylcyclohexanone, KOtBu | Highest (with Cu) | 43-72 | Favorable for the amination of alkylamines possessing β-hydrogens.[2] |
| Bromo | Pd(dba)₂, tBuDavePhos, KOtBu | High (with Pd) | 60-90 | The most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1] |
| Chloro | Pd(dba)₂, tBuDavePhos, KOtBu | Moderate | Moderate | Shows moderate reactivity, less than the bromo derivative.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Halopyrazole (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk tube, add the 4-halopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Reaction of a 4-Halopyrazole
This protocol is adapted for 4-halopyrazoles and may require optimization.
Materials:
-
4-Halopyrazole (e.g., 4-iodo-1-trityl-1H-pyrazole) (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., P(OEt)₃, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a sealed tube, dissolve the 4-halopyrazole, palladium catalyst, and ligand in the solvent.
-
Add the alkene and the base to the mixture.
-
Seal the tube and heat to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrazole
This protocol is a general procedure and the choice of catalyst (Pd or Cu) depends on the amine substrate.[2]
Materials:
-
4-Halopyrazole (e.g., 4-bromo-1-trityl-1H-pyrazole) (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst system (e.g., Pd(dba)₂/tBuDavePhos or CuI/ligand)
-
Base (e.g., KOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 4-halopyrazole, catalyst, ligand (if applicable), and base in a Schlenk tube.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous, degassed solvent followed by the amine.
-
Seal the tube and heat the mixture to 90-120 °C with stirring.
-
Monitor the reaction's progress.
-
After completion and cooling, dilute with an organic solvent and quench with water.
-
Work up the reaction mixture by separating the organic layer, washing, drying, and concentrating.
-
Purify the final product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Yield comparison of different synthetic routes to "4-Bromo-1-butyl-1H-pyrazole"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 4-Bromo-1-butyl-1H-pyrazole, a valuable building block in pharmaceutical and agrochemical research. The comparison focuses on reaction yields, methodologies, and overall efficiency, supported by experimental data to aid researchers in selecting the most suitable method for their applications.
At a Glance: Yield Comparison
| Route No. | Synthetic Strategy | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | N-Alkylation of 4-Bromopyrazole | 4-Bromopyrazole, 1-Bromobutane, K₂CO₃ | DMF | 25 | 13 | 96% |
| 2 | Two-Step Synthesis: N-Alkylation and Bromination | Pyrazole, 1-Bromobutane, NaH, then NBS | THF, then CH₂Cl₂ | 0 to rt | 12 (alkylation) + 2 (bromination) | ~77% (overall) |
Synthetic Route 1: Direct N-Alkylation of 4-Bromopyrazole
This approach is a straightforward and high-yielding one-step synthesis. It involves the direct alkylation of the commercially available 4-bromopyrazole with a suitable butylating agent.
Reaction Scheme:
A reported synthesis utilizing this route achieves a high yield of 96%.[1] The reaction proceeds by deprotonation of the pyrazole nitrogen with a mild base, potassium carbonate, followed by nucleophilic attack on 1-bromobutane.
Experimental Protocol:
To a solution of 4-bromopyrazole in N,N-dimethylformamide (DMF), potassium carbonate is added, followed by the dropwise addition of 1-bromobutane. The reaction mixture is stirred at 25°C for 13 hours. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield this compound.
Synthetic Route 2: Two-Step Synthesis via Bromination of 1-Butyl-1H-pyrazole
This alternative route involves the initial synthesis of 1-butyl-1H-pyrazole followed by a subsequent bromination step. While this method is a two-step process, it offers flexibility if 1-butyl-1H-pyrazole is a readily available intermediate.
Reaction Scheme:
Step 1: N-Alkylation of Pyrazole
Step 2: Bromination
The overall yield for this two-step process is approximately 77%. The N-alkylation of pyrazole with 1-bromobutane using sodium hydride as a base typically proceeds in high yield (around 85%). The subsequent bromination of the 1-butyl-1H-pyrazole intermediate with N-bromosuccinimide (NBS) also provides a good yield (around 91%).
Experimental Protocols:
Step 1: Synthesis of 1-Butyl-1H-pyrazole
To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0°C, a solution of pyrazole in THF is added dropwise. The mixture is stirred at room temperature for 1 hour. Then, 1-bromobutane is added, and the reaction is stirred for 12 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 1-butyl-1H-pyrazole.
Step 2: Synthesis of this compound
To a solution of 1-butyl-1H-pyrazole in dichloromethane (CH₂Cl₂) at 0°C, N-bromosuccinimide (NBS) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with a solution of sodium thiosulfate, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated to afford this compound.
Logical Workflow of Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
Both synthetic routes presented are effective for the preparation of this compound.
-
Route 1 is the more efficient and direct method, offering a superior yield in a single step. This makes it the preferred method for large-scale synthesis and when 4-bromopyrazole is readily available.
-
Route 2 provides a viable alternative, particularly if 1-butyl-1H-pyrazole is an existing intermediate. While the overall yield is lower and it involves an additional step, the individual reaction yields are high, and the procedures use common laboratory reagents.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including starting material availability, desired scale, and time constraints.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-1-butyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the potential biological activities of derivatives of "4-Bromo-1-butyl-1H-pyrazole". While direct experimental data for this specific scaffold is emerging, this document compiles and compares the performance of closely related 4-bromo-pyrazole and N-alkyl-pyrazole analogs against various biological targets. The information presented herein, supported by experimental data from existing literature, aims to guide future research and drug discovery efforts centered around this promising chemical entity.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the biological activities of various pyrazole derivatives are summarized below. The data is categorized by the type of activity and includes key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration).
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Derivative Description | Target/Cell Line | Efficacy Metric (IC50/GI50 in µM) | Reference |
| 4-Bromophenyl-pyrazole | Substituted with a 4-bromophenyl group on the pyrazole ring | A549 (Lung Carcinoma) | 8.0 | [1] |
| HeLa (Cervical Carcinoma) | 9.8 | [1] | ||
| MCF-7 (Breast Carcinoma) | 5.8 | [1] | ||
| 5-Bromo-indole-pyrazole | 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 (Breast Carcinoma) | 15.6 | [2] |
| N-Alkyl-pyrazole | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 0.227 - 0.824 | [3][4] |
| Misc. Pyrazole | Pyrazole-thiazolidinone derivative | Lung Cancer Cell Lines | Moderate inhibition (31.01%) | [5] |
| Pyrazole-isoxazole and pyrazole-1,2,3-triazole hybrids | HT-1080 (Fibrosarcoma) | Average cytotoxicity | [5] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Derivative Description | Target Microorganism | Efficacy Metric (MIC in µg/mL) | Reference |
| N-(4-Bromo-phenyl)-pyrazinecarboxamide | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | S. Typhi (XDR) | 6.25 (MBC: 12.5) | |
| Imidazothiadiazole-pyrazole | Pyrazole derivative containing imidazo[2,1-b][6][7][8]thiadiazole | Multi-drug resistant bacteria | 0.25 | |
| Misc. Pyrazole | Pyrazole derivative from condensation reaction | E. coli | 0.25 | [9][10] |
| S. epidermidis | 0.25 | [9][10] | ||
| Misc. Pyrazole | Pyrazole-dimedone compounds | S. aureus | 16 | [11] |
Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound Class | Derivative Description | Target Enzyme | Efficacy Metric (IC50 in µM) | Reference |
| Pyrazolo-oxothiazolidine | Pyrazolo-oxothiazolidine derivative | Alkaline Phosphatase (ALP) | 0.045 | [12] |
| Hybrid Pyrazole | Hybrid pyrazole analogue | Cyclooxygenase-2 (COX-2) | 1.79 - 9.63 | [13] |
| N-Alkyl-pyrazole | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 0.227 | [3][4] |
| Misc. Pyrazole | Pyrazole derivative | α-Amylase | ~50% inhibition at 75 µg/mL | [11] |
| Misc. Pyrazole | Tridentate N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives | Urease | Selective inhibition | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative evaluation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO2.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.[18][19][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate to create a lawn.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Enzyme Inhibitory Activity: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.[13][21]
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, COX assay buffer, COX probe, and the test compounds.
-
Reaction Setup: In a 96-well plate, add COX assay buffer, COX probe, and the test compound or control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to each well.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time. The rate of increase in fluorescence is proportional to COX-2 activity.
Enzyme Inhibitory Activity: Alkaline Phosphatase (ALP) Inhibition Assay
This colorimetric assay measures the inhibition of alkaline phosphatase activity.[12][22][23]
-
Reagent Preparation: Prepare a reaction buffer, p-nitrophenyl phosphate (pNPP) substrate solution, alkaline phosphatase enzyme solution, and test compounds.
-
Reaction Mixture: In a 96-well plate, combine the reaction buffer and the test compound.
-
Enzyme Addition: Add the ALP enzyme solution to each well and pre-incubate.
-
Substrate Addition: Add the pNPP solution to initiate the reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) in the dark.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a deeper understanding of the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Synthesis and Screening.
Simplified Apoptosis Signaling Pathway.
MAPK/ERK Signaling Pathway and Potential Inhibition.
Proposed Antimicrobial Mechanism via DNA Gyrase Inhibition.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA gyrase - Wikipedia [en.wikipedia.org]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. botanyjournals.com [botanyjournals.com]
- 19. chemistnotes.com [chemistnotes.com]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. Research Portal [scholarship.miami.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Battle in Suzuki Coupling: 4-Bromo-1-butyl-1H-pyrazole vs. 4-Iodo-1-butyl-1H-pyrazole
In the realm of medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure, frequently forming the core of innovative therapeutics.[1] The functionalization of this key heterocycle, particularly at the C4-position, via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone of modern synthetic strategy. The choice of the halide at this position—typically bromine or iodine—can significantly impact reaction efficiency, yield, and the propensity for side reactions. This guide provides an objective, data-driven comparison of 4-Bromo-1-butyl-1H-pyrazole and 4-Iodo-1-butyl-1H-pyrazole in the context of Suzuki coupling reactions to inform the strategic selection of starting materials for researchers and scientists.
Reactivity Overview: A Balancing Act of Bond Strength and Stability
The fundamental difference in reactivity between 4-iodo- and 4-bromo-pyrazoles in Suzuki coupling is rooted in the carbon-halogen bond strength.[1] The C-I bond is weaker than the C-Br bond, leading to a general reactivity trend of I > Br > Cl.[1] This suggests that 4-Iodo-1-butyl-1H-pyrazole would be the more reactive coupling partner, often translating to milder reaction conditions and shorter reaction times.
However, this enhanced reactivity of the iodo-derivative is a double-edged sword. It also increases the likelihood of side reactions, most notably dehalogenation, where the halogen atom is replaced by a hydrogen atom.[1][2] This can diminish the yield of the desired coupled product. Consequently, while this compound is less reactive and may necessitate more forcing conditions, it often provides a better balance between reactivity and stability, potentially leading to higher overall yields of the desired product.[1][2]
Comparative Performance: A Quantitative Look
The following table summarizes the key performance differences between this compound and 4-Iodo-1-butyl-1H-pyrazole in Suzuki coupling based on data from analogous systems. Yields are representative and can vary based on the specific coupling partners and reaction conditions.
| Parameter | 4-Iodo-1-butyl-1H-pyrazole | This compound | Key Considerations |
| Typical Yield | 85-95%[1] | 80-93%[1] | Yields are highly dependent on the catalyst system and reaction conditions. |
| Reactivity | Highest[1] | High[1] | The C-I bond is weaker, leading to faster oxidative addition. |
| Common Catalysts | Pd(PPh₃)₄, Pd(OAc)₂/SPhos[1][3] | XPhos Pd G2, Pd(PPh₃)₄[1][4] | Bromo-derivatives may require more active catalyst systems. |
| Side Reactions | Prone to dehalogenation[1][2] | Less prone to dehalogenation | Dehalogenation can be a significant issue with iodo-derivatives. |
| Reaction Conditions | Generally milder | May require more forcing conditions | Higher temperatures or longer reaction times may be needed for the bromo-derivative. |
Experimental Protocols
Below are detailed, representative methodologies for Suzuki-Miyaura coupling reactions involving 4-halo-1-butyl-1H-pyrazoles.
Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-butyl-1H-pyrazole
This protocol is adapted from efficient methods developed for N-substituted 4-iodopyrazoles.[2][3]
Materials:
-
4-Iodo-1-butyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Nitrogen or Argon atmosphere
Procedure:
-
To a microwave vial, add 4-Iodo-1-butyl-1H-pyrazole (1.0 equiv.) and the arylboronic acid (1.0 equiv.).[2]
-
Add a mixture of DME and water (e.g., 3 mL DME and 1.2 mL H₂O).[2]
-
Purge the vial with a stream of nitrogen or argon for 5 minutes.
-
To this solution, add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv.).[2]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating for Suzuki Coupling of this compound
This protocol is based on general procedures for the coupling of 4-bromopyrazoles.[4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., XPhos Pd G2 or Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
To a Schlenk tube, add the this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and base (e.g., 2.5 equiv. Na₂CO₃).[4]
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).[4]
-
Seal the tube and heat the reaction mixture at 90°C for 6 hours with vigorous stirring.[4]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process: Reaction Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for comparing the two pyrazole derivatives.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing 4-halo-pyrazole reactivity in Suzuki coupling.
Conclusion and Recommendations
The choice between this compound and 4-Iodo-1-butyl-1H-pyrazole for Suzuki coupling is not straightforward and depends heavily on the specific synthetic goals and the nature of the coupling partners.
-
For rapid library synthesis and initial exploration , where reaction speed and milder conditions are prioritized, 4-Iodo-1-butyl-1H-pyrazole is often the superior choice due to its higher reactivity.[1] However, careful optimization is required to mitigate the risk of dehalogenation.
-
For scale-up and process development , where yield, cost-effectiveness, and robustness are paramount, This compound may be the more prudent option.[1] Its greater stability reduces the likelihood of side reactions, potentially leading to a more reliable and higher-yielding process, even if it requires slightly more forcing conditions.
Ultimately, the optimal choice will be guided by experimental validation. It is recommended to perform small-scale test reactions with both substrates to determine the most effective conditions for the specific transformation required.
References
A Comparative Cost Analysis of Synthetic Routes to 4-Bromo-1-butyl-1H-pyrazole
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. This guide provides a detailed cost and procedural comparison of two primary synthetic routes to 4-Bromo-1-butyl-1H-pyrazole, a valuable building block in the creation of various pharmaceutical compounds.[1] The analysis covers starting material costs, reaction yields, and detailed experimental protocols to aid in the selection of the most suitable method for laboratory and pilot-scale production.
Method 1: N-Alkylation of 4-Bromo-1H-pyrazole
This is a direct, two-step approach commencing with the commercially available 4-bromo-1H-pyrazole. The synthesis involves the deprotonation of the pyrazole ring followed by alkylation with a butyl halide.
Method 2: N-Alkylation Followed by Bromination of 1H-Pyrazole
An alternative route begins with the more readily available and less expensive 1H-pyrazole. This method first introduces the butyl group onto the pyrazole ring, followed by a regioselective bromination at the 4-position.
Cost and Efficiency Comparison
To provide a clear quantitative comparison, the following table summarizes the key metrics for each synthetic method, assuming a theoretical 10 mmol scale reaction. Prices for reagents are based on currently available data from various chemical suppliers and may fluctuate.
| Parameter | Method 1: N-Alkylation of 4-Bromo-1H-pyrazole | Method 2: N-Alkylation and Bromination of 1H-Pyrazole |
| Starting Materials | 4-Bromo-1H-pyrazole, 1-Bromobutane | 1H-Pyrazole, 1-Bromobutane, N-Bromosuccinimide |
| Key Reagents | Sodium Hydride, DMF | Sodium Hydride, DMF |
| Overall Yield | ~85% | ~75% (cumulative for two steps) |
| Estimated Cost per 10 mmol | ~$35 - $50 | ~$20 - $35 |
| Reaction Time | 4-6 hours | 8-12 hours (cumulative for two steps) |
| Advantages | Fewer steps, potentially higher overall yield | Lower starting material cost |
| Disadvantages | Higher cost of starting material | More steps, longer reaction time, potentially lower overall yield |
Experimental Protocols
Method 1: N-Alkylation of 4-Bromo-1H-pyrazole
Materials:
-
4-Bromo-1H-pyrazole (1.47 g, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
1-Bromobutane (1.51 g, 11 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-bromo-1H-pyrazole in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane dropwise.
-
Let the reaction warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.
Method 2: N-Alkylation and Bromination of 1H-Pyrazole
Step 2a: Synthesis of 1-Butyl-1H-pyrazole
Materials:
-
1H-Pyrazole (0.68 g, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
1-Bromobutane (1.51 g, 11 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same procedure as in Method 1, substituting 1H-pyrazole for 4-bromo-1H-pyrazole.
Step 2b: Bromination of 1-Butyl-1H-pyrazole
Materials:
-
1-Butyl-1H-pyrazole (from Step 2a)
-
N-Bromosuccinimide (NBS) (1.96 g, 11 mmol)
-
Acetonitrile (20 mL)
Procedure:
-
Dissolve the 1-butyl-1H-pyrazole in acetonitrile.
-
Add N-Bromosuccinimide in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the product.
Logical Workflow of Cost Analysis
Caption: Workflow comparing the two synthetic routes to this compound.
References
A Researcher's Guide to In-Silico Modeling of 4-Bromo-1-butyl-1H-pyrazole Derivatives' Binding Affinity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In-Silico Methodologies for Predicting Protein-Ligand Interactions
The development of novel therapeutic agents frequently involves the synthesis and evaluation of numerous derivatives of a lead compound. In the case of "4-Bromo-1-butyl-1H-pyrazole," a scaffold with potential pharmacological relevance, in-silico modeling offers a powerful suite of tools to predict the binding affinity of its derivatives to various biological targets, thereby prioritizing synthetic efforts and reducing costs. This guide provides a comparative overview of common in-silico techniques, their underlying principles, and their application to pyrazole derivatives, supplemented with available experimental data for a structurally related compound to offer a tangible benchmark for comparison.
Comparing In-Silico Approaches for Binding Affinity Prediction
The computational prediction of how strongly a small molecule, such as a this compound derivative, will bind to a protein is a cornerstone of modern drug discovery. The primary methodologies employed can be broadly categorized into molecular docking, molecular dynamics (MD) simulations, and free energy calculations. Each approach offers a different balance of computational cost and predictive accuracy.
| Methodology | Principle | Typical Output | Relative Computational Cost | Strengths | Limitations |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It utilizes scoring functions to estimate the binding affinity. | Binding score (e.g., kcal/mol), predicted binding pose. | Low | High-throughput screening of large compound libraries. Provides a quick assessment of potential binders. | Scoring functions are often approximations and may not accurately reflect true binding affinity. Protein flexibility is typically limited. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into the conformational changes and stability of the protein-ligand complex. | Trajectory of atomic positions over time, RMSD, RMSF, hydrogen bond analysis. | High | Accounts for protein and ligand flexibility. Provides a more realistic representation of the biological environment. Can be used to refine docking poses. | Computationally expensive, limiting its use for large-scale screening. Results can be sensitive to force field parameters. |
| Free Energy Calculations (e.g., MM/PBSA, FEP) | Calculates the change in free energy upon ligand binding, providing a more rigorous estimation of binding affinity (ΔG). | Binding free energy (ΔG). | Very High | Offers the most accurate prediction of binding affinity. Can be used to rank compounds with high confidence. | Extremely computationally intensive. Requires significant expertise to set up and analyze. |
Experimental Protocols: A Foundation for In-Silico Validation
To validate the predictions of in-silico models, experimental determination of binding affinity is essential. Common experimental techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For binding affinity, competitive ELISA formats are often used.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs when two molecules interact. It is considered the gold standard for determining binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): An optical technique for monitoring molecular interactions in real-time. It provides kinetic data on association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
-
Enzyme Inhibition Assays: For enzyme targets, the inhibitory activity of a compound is determined by measuring the concentration required to inhibit enzyme activity by 50% (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.
Case Study: In-Silico vs. Experimental Data for a 4-Bromo-Pyrazole Derivative
| Target Protein | Experimental Ki (nM) [1] | Experimental IC50 (nM) [1] | Hypothetical Docking Score (kcal/mol) | Hypothetical ΔG (MM/PBSA) (kcal/mol) |
| Chymotrypsin-C (Human) | 300 | - | -8.5 | -10.2 |
| Plasma kallikrein (Human) | 41000 | - | -6.2 | -7.5 |
| Prothrombin (Human) | 51000 | - | -5.9 | -7.1 |
| Urokinase-type plasminogen activator (Human) | - | 13000 | -6.8 | -8.1 |
| Neutrophil elastase (Human) | - | 19000 | -6.5 | -7.8 |
Note: The in-silico data presented in this table is hypothetical and for illustrative purposes only, as specific modeling studies for this exact compound against these targets were not found in the initial search. The purpose is to demonstrate how such a comparison would be structured.
This comparative data highlights that while docking scores can provide a preliminary ranking of binding affinity, more rigorous methods like MM/PBSA are expected to yield results that correlate more closely with experimental values.
Visualizing the In-Silico Workflow and Biological Context
To further clarify the processes involved in in-silico modeling and their biological relevance, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.
Caption: A generalized workflow for in-silico binding affinity prediction.
Caption: Thermodynamic cycle for relative binding free energy calculations.
Caption: A hypothetical signaling pathway inhibited by a pyrazole derivative.
Conclusion
In-silico modeling is an indispensable tool in modern drug discovery for efficiently screening and prioritizing derivatives of lead compounds like "this compound." While molecular docking provides a rapid initial assessment, more computationally intensive methods such as molecular dynamics simulations and free energy calculations are necessary for more accurate predictions of binding affinity. The ultimate validation of these computational models relies on robust experimental data. By integrating these in-silico and experimental approaches, researchers can accelerate the development of novel and effective therapeutic agents.
References
Benchmarking "4-Bromo-1-butyl-1H-pyrazole" against commercially available analogs
For Immediate Release
This guide provides a comprehensive framework for benchmarking the performance of 4-Bromo-1-butyl-1H-pyrazole against its commercially available analogs. Tailored for researchers, scientists, and drug development professionals, this document outlines key experimental protocols and data presentation strategies to facilitate objective comparison of this compound with relevant alternatives in the market. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Therefore, a systematic evaluation of novel pyrazole compounds such as this compound is crucial for advancing drug discovery efforts.
Commercially Available Analogs for Comparison
A critical aspect of benchmarking is the selection of appropriate comparators. Several structural analogs of this compound are commercially available and serve as excellent candidates for comparative studies. These include compounds with variations in the N1-substituent, providing a basis for structure-activity relationship (SAR) analysis.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |
| This compound | 141302-34-3 | C₇H₁₁BrN₂ | Target Compound |
| 4-Bromo-1H-pyrazole | 2075-45-8 | C₃H₃BrN₂ | Unsubstituted N1-position |
| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C₄H₅BrN₂ | N1-methyl group |
| 4-Bromo-1-propyl-1H-pyrazole | 141302-33-2 | C₆H₉BrN₂ | N1-propyl group |
| 4-Bromo-1-isobutyl-1H-pyrazole | 1184394-32-8 | C₇H₁₁BrN₂ | N1-isobutyl group |
| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | C₈H₁₁BrN₂O₂ | N1-Boc protecting group |
Experimental Protocols for Performance Benchmarking
To ensure a thorough and objective comparison, a panel of standardized in vitro assays is recommended. The following protocols are foundational for evaluating the potential therapeutic efficacy of this compound and its analogs.
Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its general toxicity to cancerous and non-cancerous cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microorganism inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2) and its substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin E2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured tabular format.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Non-cancerous Cell Line (e.g., HEK293) |
| This compound | |||
| Analog 1 | |||
| Analog 2 | |||
| ... | |||
| Positive Control |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Gram-positive Bacteria (e.g., S. aureus) | Gram-negative Bacteria (e.g., E. coli) | Fungi (e.g., C. albicans) |
| This compound | |||
| Analog 1 | |||
| Analog 2 | |||
| ... | |||
| Positive Control |
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| Analog 1 | |||
| Analog 2 | |||
| ... | |||
| Positive Control |
Conclusion
This guide provides the necessary framework for a comprehensive and objective evaluation of this compound in comparison to its commercially available analogs. By employing the detailed experimental protocols and standardized data presentation formats outlined herein, researchers can effectively benchmark the performance of this novel compound and elucidate its potential for further development in various therapeutic areas. The systematic approach described will enable the generation of robust and comparable data, which is essential for making informed decisions in the drug discovery pipeline.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Bromo-1-butyl-1H-pyrazole
For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Bromo-1-butyl-1H-pyrazole, a brominated pyrazole derivative. The following procedures are based on information for structurally similar compounds and are intended to provide immediate, essential safety and logistical information.
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete and accurate guidance.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet for this compound was not identified, related brominated pyrazole compounds are consistently classified with the following hazards.[1][2][3][4][5][6] It is prudent to handle this compound with the same precautions.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4][5][6] | Wash hands and any exposed skin thoroughly after handling.[1][2] Wear protective gloves.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4][5][6] | Wear eye protection/face protection.[2] If in eyes, rinse cautiously with water for several minutes.[2] |
| Specific target organ toxicity | May cause respiratory irritation.[1][2][3][5][6] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] Use only outdoors or in a well-ventilated area.[1][2] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound and its containers is to use an approved waste disposal plant.[1][2][4][7] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4][7]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile rubber or other chemically resistant gloves.[2]
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]
2. Waste Collection:
-
Collect waste this compound in a suitable, labeled, and sealable container.
-
Do not mix with other waste streams unless compatibility is known. Incompatible materials include strong oxidizing agents and strong acids.[7]
-
For spills, sweep up the solid material and place it into a suitable container for disposal.[1][7] Avoid creating dust.[1][7]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "Waste this compound".
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area away from heat and sources of ignition.[1]
4. Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet if available.
-
Do not dispose of this chemical down the drain or in regular trash.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Adherence to these guidelines, in conjunction with the specific directives from the manufacturer's SDS and institutional safety protocols, is essential for maintaining a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-1-butyl-1H-pyrazole, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards of similar chemical compounds and established best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards.[7] Required when handling the compound to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other compatible materials.[2] Gloves must be inspected before use and changed regularly, or immediately if contaminated.[8] |
| Body Protection | Flame-resistant lab coat | Long-sleeved and fully buttoned to protect against accidental skin contact.[7] |
| Respiratory Protection | Dust mask (N95) or respirator | Recommended, especially when handling the solid form or if there is a risk of aerosol generation.[9] Use in a well-ventilated area or a chemical fume hood.[10][11] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills.[7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is paramount to ensure safety.
-
Preparation and Inspection:
-
Handling the Compound:
-
All handling of this compound should be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.[10][11]
-
Avoid direct contact with skin and eyes.[4]
-
When weighing or transferring the solid compound, take care to avoid generating dust.[1][2]
-
Use designated and properly labeled glassware and equipment.[12][13]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[14]
-
Clean and decontaminate all work surfaces and equipment used.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][15]
-
Disposal Plan: Managing Halogenated Organic Waste
As a brominated organic compound, this compound is classified as halogenated organic waste.[16] Improper disposal can harm the environment and is a regulatory violation.
Waste Segregation and Collection:
| Waste Type | Container | Labeling Requirements |
| Solid Waste | Designated, sealed, and clearly labeled waste container. | "Hazardous Waste," "Halogenated Organic Solid Waste," and the chemical name "this compound." |
| Liquid Waste (if in solution) | Designated, sealed, and clearly labeled solvent waste container. | "Hazardous Waste," "Halogenated Organic Liquid Waste," and list all chemical constituents and their approximate percentages.[17] |
| Contaminated PPE | Separate, sealed plastic bag or container. | "Hazardous Waste - Contaminated PPE." |
Disposal Procedure:
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[17][18] This is crucial as mixing can complicate and increase the cost of disposal.[18][19]
-
Collection: Collect all waste materials (solid, liquid, and contaminated PPE) in their respective, properly labeled containers.[15]
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leaks or spills.[19]
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Procedural workflow for safe handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-ブロモ-1-メチル-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 11. oshaeducationcenter.com [oshaeducationcenter.com]
- 12. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 13. triumvirate.com [triumvirate.com]
- 14. gz-supplies.com [gz-supplies.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
